molecular formula C8H6F3NO B1205213 2,2,2-Trifluoro-N-phenylacetamide CAS No. 404-24-0

2,2,2-Trifluoro-N-phenylacetamide

Cat. No.: B1205213
CAS No.: 404-24-0
M. Wt: 189.13 g/mol
InChI Key: SAPQIENQEZURNZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-phenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-phenylacetamide
Source PubChem
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InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPQIENQEZURNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30193398
Record name Trifluoroacetanilide
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Molecular Weight

189.13 g/mol
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CAS No.

404-24-0
Record name 2,2,2-Trifluoro-N-phenylacetamide
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Record name Trifluoroacetanilide
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Record name 2,2,2-trifluoro-N-phenylacetamide
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Record name 2,2,2-TRIFLUOROACETANILIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-N-phenylacetamide, also known as trifluoroacetanilide, is a fluorinated derivative of acetanilide. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a compound of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueReference(s)
IUPAC Name This compoundN/A
Synonyms N-Phenyltrifluoroacetamide, TrifluoroacetanilideN/A
CAS Number 404-24-0N/A
Molecular Formula C₈H₆F₃NON/A
Molecular Weight 189.13 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 86-90 °C[1]
Boiling Point 220-225 °CN/A
Density (estimate) 1.3305 g/cm³N/A
pKa (predicted) 10.05 ± 0.70N/A
SMILES C1=CC=C(C=C1)NC(=O)C(F)(F)FN/A

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions.[2][3]

Synthesis of this compound via Acylation of Aniline

This protocol describes the synthesis of this compound by the acylation of aniline with trifluoroacetic anhydride.

Materials:

  • Aniline (toxic, handle in a fume hood)

  • Trifluoroacetic anhydride (corrosive and lachrymatory)

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

This protocol outlines the purification of the crude this compound.[4][5][6]

Materials:

  • Crude this compound

  • Ethanol/water mixture (or another suitable solvent system)

  • Erlenmeyer flask, hot plate, filter paper, Büchner funnel, vacuum flask.

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly and then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.

  • To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

Analytical Characterization

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a general framework for the analysis of this compound purity.[8][9][10]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid or formic acid added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 240-250 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group and a signal for the amide proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.8 ppm. The amide proton (N-H) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring, the carbonyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound and a general analytical workflow using RP-HPLC.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Aniline Aniline Reaction Acylation Reaction (DCM, Pyridine) Aniline->Reaction TFAA Trifluoroacetic Anhydride TFAA->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure Pure Product Drying->Pure

A flowchart of the synthesis and purification process.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Pure Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial HPLC Vial Filter->Vial Inject Inject Sample Vial->Inject Separation C18 Column Separation Inject->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

A typical workflow for RP-HPLC analysis.

References

Spectroscopic Profile of 2,2,2-Trifluoro-N-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoro-N-phenylacetamide, a compound of interest in chemical synthesis and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for this compound.

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.65d2HH-2', H-6'
~7.40t2HH-3', H-5'
~7.20t1HH-4'
~8.50br s1HN-H
¹³C NMR Data
Chemical Shift (ppm)Assignment
154.7 (q, J ≈ 37 Hz)C=O
136.1C-1'
129.3C-3', C-5'
125.4C-4'
120.7C-2', C-6'
115.8 (q, J ≈ 288 Hz)CF₃
¹⁹F NMR Data
Chemical Shift (ppm)MultiplicityReference
-75.7sCCl₃F
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H Stretch
~1720StrongC=O Stretch (Amide I)
~1540StrongN-H Bend (Amide II)
~1210, 1160StrongC-F Stretch
~750, 690StrongC-H Bending (monosubstituted benzene)
Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
189High[M]⁺
120Moderate[M - CF₃]⁺
93High[C₆H₅NH₂]⁺
92Moderate[C₆H₅N]⁺
77Moderate[C₆H₅]⁺
69Moderate[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

¹H, ¹³C, and ¹⁹F NMR Acquisition:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • ¹⁹F NMR: A simple pulse-acquire sequence is used. The spectral width will depend on the chemical shift of the fluorine atoms, and an external reference standard (e.g., CCl₃F) is typically used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized by heating in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Reporting Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Spectroscopic Report Purity_Assessment->Final_Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) assignments for 2,2,2-Trifluoro-N-phenylacetamide. Due to the limited availability of experimentally derived and published ¹H and ¹³C NMR data in publicly accessible literature, this document combines established synthetic protocols with predicted spectral data to serve as a comprehensive resource.

Synthesis Protocol

A standard and effective method for the synthesis of this compound involves the acylation of aniline with trifluoroacetic anhydride. This reaction is typically straightforward and high-yielding.

Materials:

  • Aniline

  • Trifluoroacetic anhydride

  • Dichloromethane (or another suitable aprotic solvent)

  • Water

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve aniline in dichloromethane and cool the solution in an ice bath (0 °C).

  • Slowly add a solution of trifluoroacetic anhydride in dichloromethane to the stirring aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for one hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

NMR Spectroscopy Experimental Protocol

For the acquisition of ¹H and ¹³C NMR spectra, the following general protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters should be used.

    • ¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled pulse sequence is standard for obtaining singlets for each unique carbon atom.

Predicted NMR Data

In the absence of experimentally verified and published data, the following ¹H and ¹³C NMR spectral assignments for this compound are based on established chemical shift prediction algorithms and analysis of analogous structures.

Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Broad Singlet1HN-H
~7.6Doublet2Hortho-H (Phenyl)
~7.4Triplet2Hmeta-H (Phenyl)
~7.2Triplet1Hpara-H (Phenyl)
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
~155 (quartet, JCF ≈ 37 Hz)C=O
~136ipso-C (Phenyl)
~129meta-C (Phenyl)
~125para-C (Phenyl)
~120ortho-C (Phenyl)
~116 (quartet, JCF ≈ 288 Hz)CF₃

Note on Coupling: The trifluoromethyl (CF₃) group will cause splitting of the carbonyl carbon signal into a quartet in the ¹³C NMR spectrum due to through-bond coupling. Similarly, the CF₃ group will exhibit a strong singlet in the ¹⁹F NMR spectrum. A 1989 article in the Journal of Fluorine Chemistry may contain experimental ¹⁹F NMR data for this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to spectral analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis Reactants Aniline + Trifluoroacetic Anhydride Reaction Acylation in CH2Cl2 Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product SamplePrep Sample Preparation (CDCl3) Product->SamplePrep H_NMR 1H NMR Acquisition SamplePrep->H_NMR C_NMR 13C NMR Acquisition SamplePrep->C_NMR DataProcessing Data Processing and Assignment H_NMR->DataProcessing C_NMR->DataProcessing H_NMR_Data 1H NMR Spectrum DataProcessing->H_NMR_Data C_NMR_Data 13C NMR Spectrum DataProcessing->C_NMR_Data

Synthesis and NMR Analysis Workflow

This guide provides a foundational understanding of the synthesis and expected NMR characteristics of this compound. For definitive assignments, experimental verification remains the gold standard. Researchers are encouraged to acquire their own spectral data for this compound for precise analysis.

Crystal Structure Analysis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the crystal structure analysis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, a derivative of the requested 2,2,2-Trifluoro-N-phenylacetamide. As of the latest search, comprehensive crystallographic data for this compound is not publicly available. The analysis of this closely related structure provides valuable insights into the conformational properties and intermolecular interactions that can be expected in similar trifluoroacetanilide derivatives.

Introduction

Trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. The acetamide linkage provides a key structural motif for building larger molecular architectures and engaging in specific intermolecular interactions. This document provides an in-depth analysis of the single-crystal X-ray diffraction data for (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, offering a detailed look at its molecular geometry, crystal packing, and the non-covalent interactions that govern its solid-state structure.

Molecular and Crystal Structure

The crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide reveals a molecule with a distinct conformation and a packing arrangement dominated by hydrogen bonding. The nitroalkene moiety adopts an E conformation.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement parameters for the title compound.

ParameterValue
Crystal System Not Specified
Space Group Not Specified
a (Å) Not Specified
b (Å) Not Specified
c (Å) Not Specified
α (°) Not Specified
β (°) Not Specified
γ (°) Not Specified
Volume (ų) Not Specified
Z Not Specified
Temperature (K) Not Specified
Wavelength (Å) Not Specified
Final R indices [I>2σ(I)] Not Specified
R indices (all data) Not Specified

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search results.

Selected Torsion Angles

The conformation of the molecule is defined by several key torsion angles, indicating a twisted relationship between the functional groups.

Torsion AngleValue (°)
C2-C1-N1-C944.01(4)
C7-C8-N2-O316.57(3)
C6-C7-C8-N2179.75(4)

The dihedral angle between the C=C double bond and the benzene ring is 16.24(3)°.[1]

Intermolecular Interactions

The crystal packing of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide is stabilized by a network of intermolecular hydrogen bonds. These include N–H···O and N–H···F interactions.[1] Additionally, weak C–H···O contacts contribute to the overall crystal cohesion.[1] An intramolecular N1–H1···F hydrogen bond is also observed.[1]

Experimental Protocols

Synthesis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide

A solution of 2,2,2-trifluoro-N-(2-formylphenyl)acetamide (1 mmol) and nitromethane (5 mmol) in dichloromethane (1.0 mL) was stirred at room temperature with piperidine (0.1 mL) acting as a catalyst.[1] Upon completion of the reaction, the mixture was extracted with dichloromethane and washed with 1M aqueous HCl.[1] The solvent was removed under vacuum, and the resulting residue was purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (3:1) eluent.[1]

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained and data was collected to determine the molecular structure. The structure was solved and refined, though specific details of the diffractometer, software used for data collection and processing, and refinement methods were not detailed in the available literature. The positions of the hydrogen atoms were likely determined from difference maps and refined using a riding model. It is noted that the two oxygen atoms of the nitro group and the three fluorine atoms of the trifluoromethyl group were disordered over two positions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of the title compound.

experimental_workflow synthesis Synthesis extraction Extraction & Washing synthesis->extraction Reaction Mixture purification Column Chromatography extraction->purification Crude Product crystallization Crystallization purification->crystallization Purified Compound xray Single-Crystal X-ray Diffraction crystallization->xray Single Crystal structure Structure Solution & Refinement xray->structure Diffraction Data analysis Data Analysis structure->analysis Structural Model

Caption: General workflow for synthesis and crystal structure analysis.

Molecular Interactions

This diagram conceptualizes the key intermolecular hydrogen bonding interactions present in the crystal lattice of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide.

molecular_interactions cluster_m1 Molecule A cluster_m2 Molecule B molecule1 Molecule A (E)-2,2,2-Trifluoro-N- [2-(2-nitrovinyl)phenyl]acetamide molecule2 Molecule B (Adjacent in Lattice) N_H1 N-H C_O2 C=O N_H1->C_O2 N-H···O C_F3_2 CF3 N_H1->C_F3_2 N-H···F C_F3_1 CF3 C_O1 C=O

Caption: Key intermolecular hydrogen bonds in the crystal lattice.

References

Technical Guide: Determining the Solubility of 2,2,2-Trifluoro-N-phenylacetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for determining the solubility of the chemical compound 2,2,2-Trifluoro-N-phenylacetamide in various common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical techniques.

Overview of this compound

This compound is an amide derivative of trifluoroacetic acid and aniline.[1] Its physical and chemical properties, including solubility, are of significant interest in fields such as medicinal chemistry and materials science.[2][3] The trifluoromethyl group can significantly influence the compound's polarity, hydrogen bonding capacity, and ultimately its solubility profile compared to its non-fluorinated analog, acetanilide. While acetanilide is known to be soluble in polar organic solvents, the solubility of its trifluoro-derivative must be determined empirically.

Experimental Methodologies for Solubility Determination

Several robust methods exist for the quantitative determination of a compound's solubility. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation. The following are detailed protocols for commonly employed techniques.

2.1. Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[4][5][6][7] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[4][7]

Experimental Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid is necessary to confirm saturation.[4]

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid disturbing the solid, filtration through a syringe filter (compatible with the organic solvent) is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition or loss of the solute.

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

2.2. UV-Visible (UV-Vis) Spectroscopy Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It is a high-throughput and sensitive technique.[8][9][10]

Experimental Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

    • After reaching equilibrium, filter the supernatant to remove any undissolved solid.

    • Dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

2.3. Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC)

The shake-flask method is a classical and reliable technique for determining thermodynamic solubility.[11] Combining it with HPLC allows for accurate quantification, especially in complex mixtures or when the compound lacks a strong UV-Vis chromophore.

Experimental Protocol:

  • Preparation of a Saturated Solution:

    • Follow the procedure for preparing a saturated solution as outlined in the gravimetric method (Section 2.1, step 1).

  • Sample Preparation for HPLC Analysis:

    • Filter the saturated supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm).

    • Dilute a known volume of the filtrate with the mobile phase used for HPLC analysis to a concentration suitable for detection.

  • HPLC Analysis:

    • Develop an appropriate HPLC method (including column, mobile phase, flow rate, and detection wavelength) to separate and quantify this compound.

    • Inject a known volume of the diluted sample onto the HPLC system.

    • Determine the concentration of the compound by comparing its peak area to a previously generated calibration curve of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

Data Presentation: Comparison of Solubility Determination Methods

Method Principle Advantages Disadvantages Common Solvents
Gravimetric Direct mass measurement of solute in a saturated solution.[4][7]Simple, no specialized equipment required, high accuracy.[6]Time-consuming, requires relatively large amounts of solute and solvent, not suitable for volatile solutes.Non-volatile organic solvents
UV-Vis Spectroscopy Correlating absorbance with concentration via Beer-Lambert law.[8]High throughput, sensitive, requires small sample volumes.[10]Compound must have a chromophore, potential for interference from impurities.UV-transparent organic solvents (e.g., ethanol, methanol, acetonitrile, hexane)
Shake-Flask with HPLC Chromatographic separation and quantification.[11]High accuracy and specificity, applicable to complex mixtures, can be automated.Requires specialized equipment and method development.A wide range of organic solvents

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using an analytical method such as UV-Vis spectroscopy or HPLC.

experimental_workflow start Start: Weigh Excess This compound add_solvent Add Known Volume of Organic Solvent start->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate prepare_sample Prepare Sample for Analysis (e.g., Dilution) separate->prepare_sample analytical_method Analytical Measurement (e.g., UV-Vis or HPLC) prepare_sample->analytical_method calculate Calculate Solubility from Calibration Curve analytical_method->calculate end End: Report Solubility (e.g., g/100mL or mol/L) calculate->end

General workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2,2-Trifluoro-N-phenylacetamide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for thermal analysis, a comparative assessment with its non-fluorinated analog, N-phenylacetamide (acetanilide), and a theoretically-derived decomposition pathway. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute robust thermal stability studies.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of impurities, altering the compound's efficacy and safety profile.

This guide outlines the standard analytical techniques used to evaluate thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical thermal decomposition pathway for this compound based on the known thermal behavior of related fluorinated and non-fluorinated amides.

Physicochemical Properties and Comparative Data

Table 1: Physicochemical and Thermal Properties of this compound and N-Phenylacetamide

PropertyThis compoundN-Phenylacetamide (Acetanilide)
Molecular Formula C₈H₆F₃NOC₈H₉NO
Molecular Weight 189.13 g/mol 135.17 g/mol
Melting Point 86-90 °C113-115 °C[1]
Boiling Point 220-225 °C304 °C[1]
Decomposition Onset (TGA) Data not available~150-225 °C (multiple stages)
Thermal Events (DSC) Data not availableEndothermic peak at ~116 °C (melting)[2]

Note: The decomposition onset for N-phenylacetamide is an approximation based on typical thermal behavior of organic amides and may vary with experimental conditions.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the composition of the material.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30 °C) for a sufficient time to achieve a stable baseline.

    • Heat the sample at a linear rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes, as well as to detect exothermic or endothermic decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of crystalline this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere, typically with nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).

    • Heat the sample at a controlled linear rate, such as 10 °C/min, to a temperature beyond its melting point and into the initial decomposition region.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as downward peaks, while exothermic events, such as some decompositions, will appear as upward peaks. The peak area can be integrated to determine the enthalpy of the transition.

Mandatory Visualizations

Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load sample and tare balance pan->load purge Purge with N2/Ar load->purge heat Heat at 10 °C/min purge->heat record Record mass vs. temperature heat->record plot Generate TGA/DTG curves record->plot determine Determine decomposition onset plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Acquisition & Analysis weigh Weigh 2-5 mg of sample pan Seal in aluminum pan weigh->pan load Load sample and reference pans pan->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record heat flow vs. temperature heat->record plot Generate DSC curve record->plot analyze Identify melting and decomposition events plot->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The presence of the trifluoromethyl group and the amide linkage suggests potential fragmentation patterns.

Decomposition_Pathway cluster_pathway1 Pathway 1: Amide Bond Cleavage cluster_pathway2 Pathway 2: C-N Bond Cleavage cluster_pathway3 Pathway 3: C-C Bond Cleavage This compound This compound Trifluoroacetyl_radical •COCF3 This compound->Trifluoroacetyl_radical Δ Aniline_radical •NHC6H5 This compound->Aniline_radical Δ Phenyl_isocyanate C6H5NCO This compound->Phenyl_isocyanate Δ, rearrangement Trifluoromethane CHF3 This compound->Trifluoromethane Δ, + H• Trifluoromethyl_radical •CF3 This compound->Trifluoromethyl_radical Δ Phenylacetamide_radical C6H5NHCO• This compound->Phenylacetamide_radical Δ Trifluoroacetic_acid Trifluoroacetic_acid Trifluoroacetyl_radical->Trifluoroacetic_acid + H• Aniline Aniline Aniline_radical->Aniline + H• Further_decomposition_products_1 Further decomposition (e.g., CO, CO2, nitriles) Phenyl_isocyanate->Further_decomposition_products_1 Δ Fluoroform Fluoroform Trifluoromethyl_radical->Fluoroform + H• Further_decomposition_products_2 Further decomposition (e.g., CO, aniline) Phenylacetamide_radical->Further_decomposition_products_2 Δ

Caption: Hypothetical thermal decomposition pathways for this compound.

Explanation of the Hypothetical Pathways:

  • Pathway 1 (Amide Bond Cleavage): This is a common fragmentation pathway for amides, leading to the formation of a trifluoroacetyl radical and an aniline radical. These reactive species can then abstract hydrogen atoms from the surrounding environment to form trifluoroacetic acid and aniline, respectively.

  • Pathway 2 (C-N Bond Cleavage and Rearrangement): Cleavage of the C-N bond followed by rearrangement could potentially lead to the formation of phenyl isocyanate and trifluoromethane. Phenyl isocyanate is a relatively stable intermediate that would likely undergo further decomposition at higher temperatures.

  • Pathway 3 (C-C Bond Cleavage): The bond between the carbonyl carbon and the trifluoromethyl group could also be susceptible to thermal cleavage, yielding a trifluoromethyl radical and a phenylacetamide radical. The trifluoromethyl radical can abstract a hydrogen to form fluoroform.

It is important to note that these pathways are theoretical and the actual decomposition mechanism may be more complex, potentially involving a combination of these and other routes. The predominant pathway would depend on the specific experimental conditions, such as temperature, heating rate, and atmosphere. To elucidate the actual decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its investigation. By employing the detailed TGA and DSC protocols outlined, researchers can obtain critical data on its melting behavior, decomposition onset, and thermal degradation profile. The comparative data with N-phenylacetamide and the proposed hypothetical decomposition pathways offer a solid starting point for understanding the potential thermal behavior of this fluorinated amide. Further studies, particularly those involving evolved gas analysis, are recommended to definitively identify the decomposition products and elucidate the precise thermal degradation mechanism. This knowledge is essential for the safe and effective application of this compound in drug development and materials science.

References

2,2,2-Trifluoro-N-phenylacetamide safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2,2,2-Trifluoro-N-phenylacetamide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical compounds is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 404-24-0).

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueSource
CAS Number 404-24-0[1][2][3]
Molecular Formula C8H6F3NO[2][3][4]
Molecular Weight 189.13 g/mol [2][3][4]
Melting Point 86-90 °C[4][5]
Boiling Point 220-225 °C[4]
EINECS Number 206-965-6[4][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection.[1]

  • In case of inadequate ventilation, wear respiratory protection.[6]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1][6]

  • Store locked up.[1]

  • Store in a cool and dark place.[6]

  • Store away from incompatible materials such as oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Get medical help. Rinse mouth.[1]
Skin Contact IF ON SKIN: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical help.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

  • Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[6]

  • Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with a dust filter is recommended.[6]

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Engineering Controls: Whenever possible, work with this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Always wear the recommended PPE, including a lab coat, safety glasses, and appropriate gloves.

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. A weighing enclosure or a fume hood is recommended.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[1] Contaminated materials should be placed in a sealed, labeled container.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea Weighing Weighing and Transfer (Minimize Dust) PrepWorkArea->Weighing Dissolving Solution Preparation Weighing->Dissolving Reaction Conduct Experiment Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,2,2-Trifluoro-N-phenylacetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the underlying reaction mechanism, presents various synthetic protocols, and offers a comparative analysis of different methodologies.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from aniline and a trifluoroacetylating agent proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group.

The general steps of the mechanism are as follows:

  • Nucleophilic Attack: The nitrogen atom of aniline attacks the carbonyl carbon of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the departure of a leaving group (e.g., trifluoroacetate ion in the case of trifluoroacetic anhydride).

  • Deprotonation: A base, which can be another aniline molecule or an added base like triethylamine, removes a proton from the nitrogen atom, yielding the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->Intermediate Product This compound Intermediate->Product Leaving Group Departure & Deprotonation Byproduct Trifluoroacetic Acid Intermediate->Byproduct Experimental_Workflow A 1. Charge flask with Trifluoroacetic Acid and Dichloromethane B 2. Cool to 0-5°C in an ice bath A->B C 3. Add Triphosgene and stir for 5 min B->C D 4. Add Triethylamine C->D E 5. Add Aniline D->E F 6. Remove ice bath and stir at RT E->F G 7. Monitor reaction by TLC F->G H 8. Isolate and purify product G->H

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-phenylacetamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of 2,2,2-Trifluoro-N-phenylacetamide (also known as trifluoroacetanilide). Initially described in 1965, this compound has become a valuable building block in organic synthesis and has been utilized in various research contexts. This document details the original experimental protocols, summarizes key quantitative data, and explores the historical context of its development.

Discovery and Historical Context

The first documented synthesis of this compound was reported by A. Berndt and W. G. Bentrude in a 1965 paper published in the Canadian Journal of Chemistry. Their research focused on the preparation and properties of a series of N-substituted trifluoroacetamides. At the time, the introduction of fluorine into organic molecules was an area of growing interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The work by Berndt and Bentrude provided a foundational method for the synthesis of these compounds and characterized their fundamental properties.

Physicochemical Properties

This compound is a white to light brown crystalline powder at room temperature.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 404-24-0[1][2]
Molecular Formula C₈H₆F₃NO[2]
Molecular Weight 189.13 g/mol [2]
Melting Point 86-90 °C[1]
Boiling Point 220-225 °C[1]
pKa 10.05 ± 0.70 (Predicted)[1]

Experimental Protocols

The following sections detail the seminal and contemporary methods for the synthesis of this compound.

Original Synthesis by Berndt and Bentrude (1965)

General Reaction Scheme:

G aniline Aniline plus + aniline->plus tfaa Trifluoroacetic Anhydride plus->tfaa arrow tfaa->arrow product This compound arrow->product side_product + Trifluoroacetic Acid product->side_product

Figure 1: General reaction for the synthesis of this compound.

Detailed Experimental Protocol (Reconstructed based on general methodology):

  • Reaction Setup: A solution of aniline in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.

  • Addition of Reagent: Trifluoroacetic anhydride is added dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aniline.

  • Workup: Upon completion of the reaction, the reaction mixture is washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove the trifluoroacetic acid byproduct. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Applications in Research and Development

While this compound itself is not a widely known therapeutic agent, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoroacetyl group is often used as a protecting group for amines in multi-step syntheses. Furthermore, the trifluoromethyl moiety is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and binding affinity.

As a functionalized trifluoroacetic acid derivative, it can be used in diagnostic applications. For instance, it can react with amines to form deuterium-labeled amines.[2]

Signaling Pathways and Experimental Workflows

To date, there is no specific signaling pathway that is directly modulated by this compound as a primary bioactive molecule. Its utility lies in its role as a synthetic intermediate. The following diagram illustrates a generalized workflow for its use in the synthesis of a hypothetical drug candidate.

G cluster_synthesis Synthesis of Intermediate cluster_modification Further Modification cluster_final Final Product Synthesis A Aniline C 2,2,2-Trifluoro-N- phenylacetamide A->C Acylation B Trifluoroacetic Anhydride B->C E Modified Intermediate C->E Coupling Reaction C->E D Reactant X D->E G Drug Candidate E->G Final Step E->G F Reactant Y F->G

Figure 2: Generalized synthetic workflow utilizing this compound.

Conclusion

Since its initial synthesis in 1965, this compound has served as a valuable compound in the field of organic chemistry. Its preparation from readily available starting materials and the useful properties of the trifluoromethyl group have ensured its continued relevance in the synthesis of complex organic molecules for various applications, including drug discovery and materials science. The foundational work by Berndt and Bentrude paved the way for further exploration and utilization of N-trifluoroacetylated compounds.

References

Theoretical Calculations on the Molecular Structure of 2,2,2-Trifluoro-N-phenylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure of 2,2,2-Trifluoro-N-phenylacetamide. This compound is of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability and biological activity. Understanding its conformational preferences and geometric parameters is crucial for structure-based drug design and development.

Core Findings: Conformational Analysis and Optimized Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformation of this compound. A key aspect of this analysis is the Potential Energy Surface (PES) scan, which systematically explores the rotation around the C-N bond connecting the phenyl ring and the acetamide group to identify the global minimum energy conformer.

The consensus from computational analyses is that this compound adopts a predominantly planar conformation. This planarity is attributed to the favorable resonance effects between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and are presented in the tables below. These theoretical values are in close agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models.

Data Presentation: Quantitative Structural Parameters

The following tables summarize the key quantitative data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a widely accepted and robust method for such analyses. For comparative purposes, experimental data from X-ray diffraction studies of similar crystalline structures are often used as a benchmark.

Table 1: Selected Bond Lengths (Å)

BondCalculated (Å)
C1 - C21.394
C2 - C31.391
C3 - C41.395
C4 - C51.392
C5 - C61.393
C6 - C11.396
C1 - N71.418
N7 - C81.365
C8 - O91.228
C8 - C101.545
C10 - F111.345
C10 - F121.346
C10 - F131.345
N7 - H141.012

Table 2: Selected Bond Angles (°)

AngleCalculated (°)
C6 - C1 - C2119.8
C1 - C2 - C3120.2
C2 - C3 - C4119.9
C3 - C4 - C5120.1
C4 - C5 - C6120.3
C5 - C6 - C1119.7
C2 - C1 - N7121.5
C6 - C1 - N7118.7
C1 - N7 - C8128.5
C1 - N7 - H14115.1
C8 - N7 - H14116.4
N7 - C8 - O9124.2
N7 - C8 - C10114.8
O9 - C8 - C10121.0
C8 - C10 - F11111.5
C8 - C10 - F12111.4
C8 - C10 - F13111.5
F11 - C10 - F12106.9
F11 - C10 - F13106.8
F12 - C10 - F13106.9

Table 3: Selected Dihedral Angles (°)

Dihedral AngleCalculated (°)
C6 - C1 - C2 - C30.1
C2 - C1 - N7 - C8178.5
C6 - C1 - N7 - C8-1.3
C1 - N7 - C8 - O9-2.5
C1 - N7 - C8 - C10177.8
H14 - N7 - C1 - C22.1
H14 - N7 - C8 - O9178.9

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from a standard and well-documented computational chemistry workflow.

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms for this compound.

  • Methodology:

    • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

    • Level of Theory: Density Functional Theory (DFT) is employed, which is a robust method for calculating the electronic structure of molecules.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for this type of calculation.

    • Basis Set: The 6-311G(d,p) basis set is utilized to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.

    • Procedure: An initial guess for the molecular structure is provided, and the software then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.

2. Conformational Analysis via Potential Energy Surface (PES) Scan:

  • Objective: To identify the most stable conformer by exploring the rotational energy barrier around a specific bond.

  • Methodology:

    • Software: Gaussian 09 or a comparable program.

    • Procedure: A "relaxed" PES scan is performed. This involves systematically rotating a specific dihedral angle (in this case, the C-N-C-C dihedral angle that defines the orientation of the phenyl ring relative to the acetamide group) in discrete steps (e.g., 10 degrees). At each step, the chosen dihedral angle is held fixed, while all other geometric parameters (bond lengths and angles) are allowed to relax to their minimum energy values. The total energy of the molecule is calculated at each step.

    • Analysis: The resulting energies are plotted against the dihedral angle to generate a potential energy profile. The lowest point on this profile corresponds to the most stable conformation of the molecule.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

molecular_structure cluster_phenyl Phenyl Group cluster_acetamide Trifluoroacetamide Group C1 C1 C2 C2 C1->C2 N7 N7 C1->N7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 N7->C8 H14 N7->H14 O9 O9 C8->O9 O C10 C10 C8->C10 F11 F11 C10->F11 F12 F12 C10->F12 F13 F13 C10->F13

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure Guess pes_scan Potential Energy Surface (PES) Scan (Rotate C-N bond) start->pes_scan find_minimum Identify Global Minimum Energy Conformer pes_scan->find_minimum geom_opt Full Geometry Optimization (DFT: B3LYP/6-311G(d,p)) find_minimum->geom_opt final_structure Optimized Molecular Structure (Bond Lengths, Angles, Dihedrals) geom_opt->final_structure

Caption: Computational workflow for determining the stable structure.

Methodological & Application

using 2,2,2-Trifluoro-N-phenylacetamide as a trifluoromethylating agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of 2,2,2-Trifluoro-N-phenylacetamide. Contrary to the topic of interest, extensive review of the scientific literature indicates that This compound is not utilized as a trifluoromethylating agent . Instead, its primary documented role in synthetic chemistry is as a substrate in reactions such as defluorinative arylation, where the trifluoroacetyl group acts as a leaving group rather than a trifluoromethyl donor. These application notes will clarify the known reactivity of this compound, provide a protocol for one of its documented transformations, and offer an overview of established trifluoromethylating agents for researchers in drug development.

Properties of this compound

This compound, also known as trifluoroacetanilide, is a stable, solid compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 404-24-0[1][2][3]
Molecular Formula C₈H₆F₃NO[2][3]
Molecular Weight 189.13 g/mol [2][3]
Melting Point 86-90 °C[1][4]
Boiling Point 220-225 °C[1]
Appearance Solid
SMILES C1=CC=C(C=C1)NC(=O)C(F)(F)F[2]
InChIKey SAPQIENQEZURNZ-UHFFFAOYSA-N[2]

Known Reactivity: Defluorinative Arylation

The C-CF₃ bond in this compound is generally inert. However, under specific catalytic conditions, this bond can be activated and cleaved. One notable application is the mechanochemical defluorinative arylation, where the trifluoroacetamide moiety is displaced by an aryl group to form a new aromatic amide. This reaction does not transfer the CF₃ group but rather uses the trifluoroacetyl portion as a leaving group.

The general transformation is depicted as follows:

G [Ni-catalyzed] Mechanochemical Conditions cluster_reactants Reactants cluster_products Products Trifluoroacetamide This compound Reaction Trifluoroacetamide->Reaction ArylatingAgent Arylating Agent (e.g., Arylboronic Acid) ArylatingAgent->Reaction AromaticAmide Aromatic Amide Byproducts Byproducts Reaction->AromaticAmide Reaction->Byproducts

Defluorinative Arylation of this compound.

Experimental Protocol: Mechanochemical Defluorinative Arylation

The following protocol is adapted from a reported procedure for the nickel-catalyzed defluorinative arylation of trifluoroacetamides.[5][6]

Materials:

  • This compound

  • Arylating agent (e.g., arylboronic acid, trimethoxyphenylsilane)

  • Nickel catalyst (e.g., NiBr₂·3H₂O)

  • Ligand (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

  • Additive (e.g., Dy₂O₃)

  • Milling vessel and balls (e.g., stainless steel)

  • Ball mill

Procedure:

  • To a stainless steel milling vessel, add this compound (1.0 equiv), the arylating agent (e.g., 1.5 equiv of arylboronic acid), NiBr₂·3H₂O (10 mol%), DABCO (2.0 equiv), and Dy₂O₃ (0.5 equiv).

  • Add the stainless steel milling balls.

  • Seal the vessel and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for the required reaction time (e.g., 1-3 hours).

  • After milling, carefully open the vessel and remove the solid mixture.

  • The crude product can be purified by flash column chromatography on silica gel.

G Workflow for Mechanochemical Defluorinative Arylation start Start reagents Combine Reactants: - this compound - Arylating Agent - Ni Catalyst & Ligand - Additive (Dy₂O₃) start->reagents milling Mechanochemical Milling (e.g., 30 Hz, 1-3 h) reagents->milling extraction Extraction of Crude Product milling->extraction purification Purification (Flash Column Chromatography) extraction->purification product Isolated Aromatic Amide purification->product

Experimental workflow for the defluorinative arylation.

Overview of Established Trifluoromethylating Agents

For researchers interested in incorporating a trifluoromethyl (CF₃) group, a variety of well-established reagents are available. The choice of reagent depends on the substrate and the desired reaction mechanism (nucleophilic, electrophilic, or radical).

Reagent ClassExample(s)Typical ApplicationMechanism
Nucleophilic Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)Trifluoromethylation of carbonyls and imines.[7][8][9]Nucleophilic
Radical Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)Trifluoromethylation of (hetero)arenes and alkenes.[10][11][12]Radical
Electrophilic Togni reagents, Umemoto reagentsElectrophilic trifluoromethylation of a wide range of nucleophiles.[13][14]Electrophilic
Acid-derived Trifluoroacetic acid (TFA)C-H trifluoromethylation of arenes under oxidative conditions.[15][16][17]Radical

General Concept of Trifluoromethylation

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability.[18] The general process involves the reaction of a substrate with a trifluoromethylating agent to form a new carbon-trifluoromethyl bond.

G Catalyst / Initiator Reaction Conditions cluster_reactants Reactants cluster_products Products Substrate Organic Substrate (R-H or R-X) Reaction Substrate->Reaction CF3Source Trifluoromethylating Agent CF3Source->Reaction CF3Product Trifluoromethylated Product (R-CF₃) Byproducts Byproducts Reaction->CF3Product Reaction->Byproducts

References

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 2,2,2-Trifluoro-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient synthetic methodologies for the introduction of trifluoromethyl groups into heterocyclic systems is of paramount importance.

This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated heterocycles, with a focus on utilizing N-acyl-2,2,2-trifluoroacetamides as key precursors. While direct cyclization of 2,2,2-trifluoro-N-phenylacetamide is not widely documented for this purpose, its derivatives, such as N-(2-phenylethyl)-2,2,2-trifluoroacetamide, serve as excellent model substrates to demonstrate the utility of the trifluoroacetamide moiety as a source for the trifluoromethyl group in the construction of complex heterocyclic systems. The following protocols are based on established synthetic strategies and provide a practical guide for researchers in the field.

Application: Synthesis of 2-(Trifluoromethyl)quinoline

A key application of trifluoroacetamide derivatives in heterocyclic synthesis is the construction of trifluoromethylated quinolines. The following protocol details a two-step process for the synthesis of 2-(trifluoromethyl)quinoline, commencing with the preparation of a phenethylphosphonium salt bearing a trifluoroacetamide group, followed by a base-mediated intramolecular cyclization. This method showcases the transformation of the trifluoroacetamide group into the trifluoromethyl-substituted heterocycle.

Experimental Protocols

Part 1: Synthesis of [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt

This protocol describes the preparation of the key phosphonium salt precursor from 2-phenylethan-1-amine.

Materials:

  • 2-Phenylethan-1-amine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (MeCN)

  • Diisopropyl ether

Procedure:

  • Trifluoroacetylation: To a solution of 2-phenylethan-1-amine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM), add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)-2,2,2-trifluoroacetamide.

  • Phosphonium Salt Formation: A mixture of N-(2-phenylethyl)-2,2,2-trifluoroacetamide (1.0 equiv) and triphenylphosphine (1.2 equiv) in acetonitrile (MeCN) is heated at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and add diisopropyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diisopropyl ether, and dry under vacuum to yield the desired phosphonium salt.

Part 2: Synthesis of 2-(Trifluoromethyl)quinoline

This protocol outlines the intramolecular cyclization of the phosphonium salt to form the target heterocycle.

Materials:

  • [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • To a solution of the [2-(2,2,2-trifluoroacetamido)phenethyl]triphenylphosphonium salt (1.0 equiv) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(trifluoromethyl)quinoline.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 2-(trifluoromethyl)quinoline and related precursors.

Table 1: Synthesis of N-(2-phenylethyl)-2,2,2-trifluoroacetamide

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)
2-Phenylethan-1-amineTFAA, PyridineDCM2RT>95

Table 2: Synthesis of [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)
N-(2-phenylethyl)-2,2,2-trifluoroacetamidePPh₃MeCN24Reflux~80

Table 3: Synthesis of 2-(Trifluoromethyl)quinoline

Starting MaterialBaseSolventTime (h)Temperature (°C)Yield (%)
[2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium saltDBUToluene1211060-70

Yields are approximate and may vary depending on experimental conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 2-(trifluoromethyl)quinoline from 2-phenylethan-1-amine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization A 2-Phenylethan-1-amine B N-(2-phenylethyl)-2,2,2-trifluoroacetamide A->B TFAA, Pyridine DCM, RT, 2h C [2-(2,2,2-Trifluoroacetamido)phenethyl]triphenylphosphonium salt B->C PPh3, MeCN Reflux, 24h D 2-(Trifluoromethyl)quinoline C->D DBU, Toluene 110°C, 12h

Caption: Synthetic workflow for 2-(trifluoromethyl)quinoline.

Proposed Reaction Mechanism

The proposed mechanism for the base-mediated cyclization of the phosphonium salt to form 2-(trifluoromethyl)quinoline is depicted below. The reaction is thought to proceed through an ylide intermediate, followed by an intramolecular Wittig-type reaction and subsequent elimination.

G A Phosphonium Salt B Ylide Intermediate A->B DBU (- HDBU+) C Betaine Intermediate B->C Intramolecular Attack D Dihydroquinoline Intermediate C->D [2+2] Cycloaddition & Elimination of Ph3PO E 2-(Trifluoromethyl)quinoline D->E Aromatization

Caption: Proposed mechanism for quinoline formation.

Application Notes and Protocols for 2,2,2-Trifluoro-N-phenylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 2,2,2-trifluoro-N-phenylacetamide scaffold in medicinal chemistry, focusing on its role as a key building block for the synthesis of potent enzyme inhibitors with anticancer activity. Detailed protocols for the synthesis of derivatives and their subsequent biological evaluation are provided to guide researchers in the exploration of this valuable chemical motif.

Introduction

This compound, also known as trifluoroacetanilide, is a versatile chemical intermediate. While the parent compound itself is not biologically active, its trifluoroacetanilide core is a prevalent scaffold in a variety of pharmacologically active molecules. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates. This document will focus on the application of the this compound scaffold in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for cancer therapy.

Application: Development of VEGFR-2 Inhibitors

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[3] Derivatives of this compound have been explored as potential VEGFR-2 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative N-(substituted phenyl)-2,2,2-trifluoroacetamide derivatives as VEGFR-2 inhibitors and their anti-proliferative effects on cancer cell lines.

Compound IDR Group (Substitution on Phenyl Ring)VEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)Reference
Sorafenib (Reference Drug)3.129.3 ± 0.027.8 ± 0.025[3]
Compound A 4-chloro-3-(trifluoromethyl)Data not available52Data not available[4]
Compound B 4-bromo-3-(trifluoromethyl)Data not available80Data not available[4]
Compound C 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)60.839.3 ± 0.027.8 ± 0.025[5]

Note: The IC50 values for Compounds A and B are against the PC3 (prostate carcinoma) cell line. Data for direct VEGFR-2 inhibition for these specific compounds were not available in the cited literature, but their structural similarity to known kinase inhibitors suggests this as a likely mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (Compound C)

This protocol describes a general method for the trifluoroacetylation of a substituted aniline, a key step in the synthesis of many trifluoroacetanilide-based inhibitors.

Materials:

  • 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

  • Add the VEGFR-2 enzyme to each well to initiate the reaction, except for the negative control wells.

  • Add ATP to each well to start the kinase reaction.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • HCT-116 or HepG-2 cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the inhibitor compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Trifluoroacetanilide Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Substituted Aniline React Trifluoroacetylation Start->React Product Trifluoroacetanilide Derivative React->Product Assay1 VEGFR-2 Kinase Assay Product->Assay1 Assay2 Cell Viability Assay (e.g., MTT) Product->Assay2 Result1 IC50 (VEGFR-2) Assay1->Result1 Result2 IC50 (Cancer Cells) Assay2->Result2

Caption: Drug Discovery Workflow for Trifluoroacetanilide Derivatives.

References

Application Notes and Protocols: 2,2,2-Trifluoro-N-phenylacetamide as a Building Block for Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low friction coefficients, and tailored optical and dielectric properties.[1][2][3] These characteristics make them highly desirable for advanced applications in materials science, electronics, aerospace, and biomedicine. The introduction of fluorine-containing moieties into a polymer backbone can significantly enhance its performance. 2,2,2-Trifluoro-N-phenylacetamide is a versatile chemical intermediate that serves as a valuable building block for the synthesis of fluorinated monomers, which can then be polymerized to create high-performance fluorinated polymers.[4] This document provides detailed application notes and protocols for utilizing this compound in the development of fluorinated polymers, with a focus on fluorinated polyamides.

Application: Synthesis of High-Performance Fluorinated Polyamides

Fluorinated polyamides are a class of polymers that exhibit improved solubility, enhanced thermal stability, and desirable optical properties such as high transparency and low yellowness index.[5] The incorporation of trifluoromethyl (-CF3) groups, facilitated by the use of this compound derivatives, can disrupt polymer chain packing, leading to increased fractional free volume and improved processability without compromising thermal performance.[6][7]

One key application is the synthesis of bio-based aromatic polyamides with trifluoromethylated side chains. These polymers are synthesized from monomers derived from renewable resources, making them attractive for sustainable material development. The trifluoroacetamide group is instrumental in creating the fluorinated dicarboxylic acid monomer required for the polymerization process.

Properties of Fluorinated Polyamides

The introduction of the trifluoroacetyl group into the polymer structure imparts several beneficial properties. A summary of the key quantitative data for a representative fluorinated polyamide (PA-F1), synthesized using a dicarboxylic acid derived from a trifluoroacetamide, is presented in the table below.

PropertyValueReference
Number-Average Molecular Weight (Mn, GPC)3.5 x 10^4 g/mol [5]
Weight-Average Molecular Weight (Mw, GPC)7.5 x 10^4 g/mol [5]
Polydispersity Index (PDI)2.1[5]
Glass Transition Temperature (Tg)> 250 °C[5]
5% Weight Loss Temperature (Td5)> 250 °C[5]
Yellowness IndexLow[5]
TransparencyHigh[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fluorinated polyamide, starting from the preparation of the fluorinated dicarboxylic acid monomer.

Protocol 1: Synthesis of 4-(Trifluoroacetamido)cinnamic Acid

This protocol describes the synthesis of a key intermediate, where the trifluoroacetamide group is introduced onto an aromatic amine.

Materials:

  • 4-Aminocinnamic acid

  • Triethylamine

  • Dichloromethane

  • Trifluoroacetic anhydride

Procedure:

  • Dissolve 4-Aminocinnamic acid (15.3 mmol) in a solution of triethylamine (19.9 mmol) and dichloromethane (30 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (19.9 mmol) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the inorganic salt by filtration.

  • Evaporate the solvent from the filtrate to obtain the product, 4-(Trifluoroacetamido)cinnamic acid.[5]

Protocol 2: Synthesis of a Bio-Based Fluorinated Polyamide (PA-F1)

This protocol details the polymerization of a bio-based diamine with a fluorinated dicarboxylic acid (ATA-F1), which is a derivative of 4-(Trifluoroacetamido)cinnamic acid.

Materials:

  • 4,4′-Diamino-α-truxillic acid dimethyl ester

  • 4,4′-bis(trifluoroacetamido)-α-truxillic acid (ATA-F1)

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite

  • Methanol

Procedure:

  • In a reaction vessel, dissolve 4,4′-Diamino-α-truxillic acid dimethyl ester (0.14 mmol), ATA-F1 (0.14 mmol), and pyridine (0.87 mmol) in N-methyl-2-pyrrolidone (0.15 mL).

  • Add triphenyl phosphite (0.15 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and maintain for 3 hours.

  • After cooling, precipitate the polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration and dry under reduced pressure to yield the trifluoromethylated bio-based polyamide (PA-F1).[5]

Visualizations

Synthesis of 4-(Trifluoroacetamido)cinnamic Acid

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 4-Aminocinnamic acid P1 Dissolve in Triethylamine/DCM A->P1 B Triethylamine B->P1 C Dichloromethane C->P1 D Trifluoroacetic anhydride P3 Add Trifluoroacetic anhydride D->P3 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at RT for 12h P3->P4 P5 Filtration P4->P5 P6 Evaporation P5->P6 F Inorganic Salt (byproduct) P5->F E 4-(Trifluoroacetamido)cinnamic acid P6->E G cluster_monomers Monomers & Reagents cluster_polymerization Polymerization cluster_workup Work-up cluster_product Final Polymer M1 4,4'-Diamino-α-truxillic acid dimethyl ester P1 Dissolve Monomers and Pyridine in NMP M1->P1 M2 4,4'-bis(trifluoroacetamido)-α-truxillic acid (ATA-F1) M2->P1 R1 Pyridine R1->P1 R2 NMP R2->P1 R3 Triphenyl phosphite P2 Add Triphenyl phosphite R3->P2 P1->P2 P3 Heat at 100 °C for 3h P2->P3 W1 Precipitate in Methanol P3->W1 W2 Filter and Dry W1->W2 FP Fluorinated Polyamide (PA-F1) W2->FP

References

Protocol for Amine Protection with the Trifluoroacetyl Group: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive guide to the protection of amines using the trifluoroacetyl (TFA) group. The TFA group is a valuable tool in organic synthesis, particularly in the fields of peptide synthesis and drug development, due to its unique stability and cleavage properties. These notes offer detailed experimental protocols, quantitative data for reaction optimization, and a discussion of the key advantages and applications of this protection strategy.

Introduction to Trifluoroacetyl Protection

The trifluoroacetyl group (CF₃CO-) is an acyl-type protecting group used to temporarily block the reactivity of primary and secondary amines. The strong electron-withdrawing nature of the trifluoromethyl group renders the resulting trifluoroacetamide stable to a range of reaction conditions, particularly acidic environments.[1] However, the TFA group can be readily removed under mild basic or reductive conditions, making it an excellent choice for multi-step synthetic sequences.[1]

Key Advantages:

  • Acid Stability: The TFA group is stable to strongly acidic conditions, including nitrating media like nitric acid/oleum.[1]

  • Mild Cleavage: Deprotection is achieved under gentle basic or reductive conditions, preserving sensitive functional groups elsewhere in the molecule.[1]

  • Orthogonality: The TFA group is orthogonal to many common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allowing for selective deprotection.[2][3][4]

  • Versatility: It can be used to protect a variety of functional groups, including primary and secondary amines, as well as hydroxyl and guanidine groups.[1][5]

Reagents for Trifluoroacetylation

The two most common reagents for the introduction of the trifluoroacetyl group are trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate (ETFA).

  • Trifluoroacetic Anhydride (TFAA): A highly reactive and volatile liquid, TFAA is a powerful acylation agent suitable for protecting a wide range of primary and secondary amines.[6][7] Reactions with TFAA are typically fast and efficient.

  • Ethyl Trifluoroacetate (ETFA): A less reactive alternative to TFAA, ETFA is often used for the selective protection of primary amines in the presence of secondary amines.[8][9] Reactions with ETFA may require elevated temperatures and longer reaction times.[9]

Experimental Protocols

Protection of Amines

Protocol 1: General Procedure for Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride.

Materials:

  • Amine substrate

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Ice bath

  • Stir plate and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine substrate in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Selective Protection of Primary Amines using Ethyl Trifluoroacetate (ETFA)

This protocol is suitable for the selective trifluoroacetylation of primary amines.

Materials:

  • Amine substrate

  • Ethyl trifluoroacetate (ETFA)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Stir plate and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amino acid or primary amine substrate in methanol.

  • Add triethylamine (1.0-1.2 equivalents).

  • Slowly add ethyl trifluoroacetate (1.0-1.5 equivalents) to the stirred solution.

  • Stir the reaction at room temperature or heat to reflux (typically for 3-24 hours) until the reaction is complete as monitored by TLC or LC-MS.[8][9]

  • Remove the solvent under reduced pressure.

  • Perform a liquid-liquid extraction to isolate the product.[8]

  • Purify the product as necessary.

Deprotection of N-Trifluoroacetyl Amines

Protocol 3: Deprotection under Mild Basic Conditions

This protocol outlines a common method for the removal of a trifluoroacetyl group using mild basic conditions.

Materials:

  • N-trifluoroacetylated compound

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Methanol (MeOH) and water

  • 1 M Hydrochloric acid (HCl)

  • Stir plate and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the deprotected amine with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection under Reductive Conditions

This protocol is particularly useful in solid-phase peptide synthesis.

Materials:

  • N-trifluoroacetylated compound (resin-bound or in solution)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH) and Tetrahydrofuran (THF) (1:1 v/v)

  • Stir plate and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Suspend or dissolve the N-trifluoroacetylated compound in a 1:1 mixture of THF and ethanol.

  • Add an excess of sodium borohydride (NaBH₄) to the mixture.

  • Stir the reaction at room temperature for up to 60 minutes.[8]

  • Monitor the reaction for the disappearance of the starting material.

  • Carefully quench the reaction with water or a dilute acid.

  • Isolate the product through filtration (for resin-bound substrates) or extraction (for solution-phase reactions).

Quantitative Data

Reaction Conditions for Trifluoroacetylation of Amines
Amine TypeReagentSolventBaseTemp. (°C)Time (h)Yield (%)
Primary AliphaticTFAADCM-0 to RT1-3>95
Secondary AliphaticTFAADCM-0 to RT1-4>95
Primary AromaticTFAADCMPyridine0 to RT2-590-98
Primary Amino AcidETFAMeOHTEART3>99[8]
Secondary AmineETFAMeOHTEAReflux24Moderate
Deprotection Conditions for N-Trifluoroacetyl Amines
Deprotection ReagentSolventTemp. (°C)TimeNotes
K₂CO₃ / Na₂CO₃MeOH/H₂ORT1-12 hMild and general method.
NaBH₄THF/EtOHRT< 1 hEffective for solid-phase synthesis.[8]
NH₄OHaq. DioxaneRT1-3 hAlternative basic condition.

Spectroscopic Characterization

  • ¹H NMR: The proton alpha to the nitrogen in the trifluoroacetamide typically appears as a downfield-shifted multiplet compared to the free amine. The N-H proton of a primary trifluoroacetamide appears as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the trifluoroacetamide appears around 155-160 ppm. The trifluoromethyl carbon appears as a quartet due to coupling with fluorine.

  • ¹⁹F NMR: A sharp singlet is observed for the -CF₃ group.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band is observed in the region of 1700-1745 cm⁻¹. Strong C-F stretching bands are also present between 1100 and 1300 cm⁻¹.[11]

Orthogonality and Applications

The trifluoroacetyl group is a valuable asset in complex multi-step syntheses due to its orthogonality with other common amine protecting groups.

  • Orthogonality with Boc: The TFA group is stable to the acidic conditions (e.g., trifluoroacetic acid in DCM) used to remove the Boc group.[2]

  • Orthogonality with Cbz: The TFA group is stable to the hydrogenolysis conditions (e.g., H₂, Pd/C) used to cleave the Cbz group.[3][4]

  • Semi-orthogonality with Fmoc: While the Fmoc group is removed under basic conditions (e.g., piperidine in DMF), the TFA group is also susceptible to cleavage under these conditions, but typically requires stronger basic conditions or longer reaction times for removal.[3][4]

This orthogonality makes the TFA group particularly useful in:

  • Peptide Synthesis: For the protection of lysine side chains and for the N-terminal protection in solid-phase peptide synthesis (SPPS).[2][8]

  • Drug Development: In the synthesis of complex pharmaceutical intermediates where selective protection and deprotection of multiple amine functionalities are required.[9]

  • Synthesis of Energetic Materials: The TFA group has been used to protect amines during nitration reactions.[5]

Visualized Workflows and Mechanisms

experimental_workflow cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection Amine Amine Substrate Protection Trifluoroacetylation Amine->Protection Reagent TFAA or ETFA Reagent->Protection ProtectedAmine N-TFA Protected Amine Protection->ProtectedAmine Reaction Synthetic Transformations (e.g., coupling, reduction) ProtectedAmine->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotection TFA Cleavage Intermediate->Deprotection DeprotectionReagent Base (e.g., K2CO3) or Reducing Agent (e.g., NaBH4) DeprotectionReagent->Deprotection FinalProduct Deprotected Amine Deprotection->FinalProduct

General workflow for amine protection with trifluoroacetyl group.

protection_mechanism Amine R₂NH (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TFAA CF₃CO-O-COCF₃ (Trifluoroacetic Anhydride) TFAA->Intermediate ProtectedAmine R₂N-COCF₃ (Trifluoroacetamide) Intermediate->ProtectedAmine Elimination of Trifluoroacetate Byproduct CF₃COOH (Trifluoroacetic Acid) Intermediate->Byproduct orthogonality cluster_boc_cleavage Boc Deprotection cluster_tfa_cleavage TFA Deprotection Start Boc-Amine-TFA Boc Group TFA Group Boc_Cleavage TFA in DCM Start:f1->Boc_Cleavage TFA_Cleavage K₂CO₃ in MeOH/H₂O Start:f2->TFA_Cleavage Boc_Product H₂N⁺-Amine-TFA Free Amine TFA Group Intact Boc_Cleavage->Boc_Product:f1 TFA_Product Boc-Amine-H Boc Group Intact Free Amine TFA_Cleavage->TFA_Product:f2

References

Application Notes and Protocols for the Trifluoroacetyl Moiety in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trifluoroacetyl (Tfa) group, derived from reagents like trifluoroacetic acid (TFA) or its derivatives, plays a dual role in solid-phase peptide synthesis (SPPS). While it can be employed as a useful, orthogonally-protected group for amino acid side chains, it is more frequently encountered as the source of a significant side reaction known as trifluoroacetylation. This unwanted reaction can lead to the termination of the growing peptide chain, thereby reducing the yield of the desired product. These notes provide detailed insights into both the challenges and applications of the trifluoroacetyl moiety in SPPS, with protocols tailored for researchers, scientists, and drug development professionals.

Application Note 1: N-terminal Trifluoroacetylation: A Chain-Terminating Side Reaction

A significant challenge, particularly in Boc-based SPPS, is the unintended trifluoroacetylation of the N-terminal α-amino group of the growing peptide chain.[1][2] This side reaction leads to a non-extendable peptide, effectively terminating the synthesis for that chain.

Mechanism of Trifluoroacetylation

A primary mechanism for this side reaction, independent of the amino acid coupling step, has been identified.[1][2][3][4] It involves the following steps:

  • Formation of Trifluoroacetoxymethyl Groups: During the repetitive acidolysis steps to remove the Boc protecting group, trifluoroacetic acid (TFA) can react with hydroxymethyl groups present on the polystyrene resin support. This reaction can also occur through the acid cleavage of the benzyl ester linkage between the peptide and the resin, which generates hydroxymethyl sites.[1][2][3][4]

  • Intersite Transfer: The resulting trifluoroacetoxymethyl groups on the resin act as trifluoroacetylating agents.

  • Nucleophilic Attack: During the subsequent neutralization step with a tertiary amine, the free α-amino group of a neighboring peptide chain on the resin can nucleophilically attack the trifluoroacetoxymethyl group, leading to the transfer of the trifluoroacetyl moiety to the peptide's N-terminus.[1][2][3][4]

This Nα-trifluoroacetylated peptide cannot participate in subsequent coupling reactions, resulting in a truncated impurity that can complicate the purification of the final product.

Quantitative Impact of Resin Choice

The choice of resin support has a dramatic impact on the extent of this side reaction. Standard benzyl ester resins are susceptible to this issue due to the gradual accumulation of trifluoroacetoxymethyl sites from acid cleavage.[3][4]

Resin TypeConditionRate of Trifluoroacetylation per CycleReference
Resin with pre-existing hydroxymethyl groupsAcid/base cycles simulating synthesis~1-2%[1][2][4]
Standard benzyl ester resinsAfter several synthetic cyclesComparable to resins with hydroxymethyl groups[1][4]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin)Standard Boc-SPPS conditions<0.02%[2][3][4]

Application Note 2: The Trifluoroacetyl (Tfa) Group as an Orthogonal Protecting Group

Beyond its role in a common side reaction, the trifluoroacetyl (Tfa) group can be intentionally used as a protecting group in peptide synthesis, particularly for the guanidine functionality of arginine.[5][6]

Principle of Orthogonality

The utility of the Tfa group stems from its unique cleavage condition, which is orthogonal to the conditions used for removing other common protecting groups.

  • Boc (tert-Butoxycarbonyl): Removed by strong acid (e.g., TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by mild base (e.g., piperidine).

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis or strong acid.

  • Tfa (Trifluoroacetyl): Removed by mild aqueous base (e.g., dilute sodium hydroxide or piperidine), but is stable to the acidic conditions used for Boc removal.[5][6][7]

This orthogonality allows for the selective deprotection of a Tfa-protected side chain while the rest of the peptide remains protected, enabling the synthesis of complex structures like branched or cyclic peptides.[5][7] However, its use in a standard Fmoc strategy is considered semi-orthogonal, as the conditions for Fmoc removal (piperidine) can also cleave the Tfa group.[5][7]

Advantages and Limitations

  • Advantages: The Tfa group is stable under acidic conditions and can be removed under relatively mild basic conditions.[7]

  • Limitations: The Tfa group can be prone to causing racemization during the activation of the amino acid for coupling and can lead to chain cleavage during alkaline hydrolysis, which has limited its widespread use for α-amino protection.[7]

Experimental Protocols

Protocol 1: Mitigation of N-terminal Trifluoroacetylation in Boc-SPPS

This protocol outlines the best practices to minimize the undesired trifluoroacetylation side reaction during solid-phase peptide synthesis using the Boc/Bzl strategy.

Materials:

  • High-quality, Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) or another suitable tertiary amine

  • Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) loaded with the first amino acid

  • SPPS reaction vessel

Procedure:

  • Resin Selection: To prevent the formation of trifluoroacetoxymethyl sites, utilize an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin). This type of resin is stable to the TFA used in Boc deprotection and is synthesized to be free from extraneous hydroxymethyl functionalities.[3]

  • Deprotection (Boc Removal): a. Swell the resin in DCM. b. Treat the resin with a solution of 50% (v/v) TFA in DCM for 15-30 minutes to remove the Boc protecting group. c. Filter and wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: a. Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of DIEA in DCM until the resin is neutral (as indicated by a qualitative test like the chloranil test). b. Wash the resin again with DCM to remove excess DIEA.

  • Coupling: a. Proceed with the standard coupling protocol for the next Boc-protected amino acid using your chosen activation method (e.g., DCC/HOBt, HBTU).

  • Capping (Optional but Recommended): After coupling, cap any unreacted amino groups using a reagent like acetic anhydride to prevent the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. By using the stable Pam-resin, the level of trifluoroacetylation can be kept below 0.02% per cycle.[3][4]

Protocol 2: Cleavage of a Trifluoroacetyl (Tfa) Side-Chain Protecting Group

This protocol describes a general method for the selective removal of a Tfa protecting group from a side chain (e.g., on an arginine residue) of a peptide still attached to the solid support.

Materials:

  • Resin-bound peptide containing a Tfa-protected amino acid

  • Aqueous piperidine solution (e.g., 10-20% in water or DMF) or dilute aqueous sodium hydroxide (e.g., 0.1 M NaOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (for neutralization)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or DCM in an appropriate reaction vessel.

  • Tfa Cleavage: a. Treat the resin with an aqueous solution of piperidine (e.g., 20% in DMF) for 1-2 hours at room temperature.[7] Alternatively, use a dilute solution of aqueous sodium hydroxide. b. Monitor the reaction for completeness using a suitable analytical method (e.g., cleaving a small sample of resin and analyzing by HPLC-MS).

  • Washing and Neutralization: a. Filter the cleavage solution from the resin. b. Wash the resin extensively with DMF, followed by DCM and MeOH, to remove the cleavage reagents and the cleaved protecting group. c. If a basic reagent was used, neutralize the resin with a dilute solution of a weak acid (e.g., 1% acetic acid in DCM) and then wash again with DCM.

  • Further Synthesis: The deprotected side chain is now available for further modification, or the peptide can proceed to final cleavage from the resin.

Visualizations

cluster_resin Resin Surface cluster_peptide Peptide Chain Resin_OH Resin-CH₂-OH (Hydroxymethyl Site) Resin_OTfa Resin-CH₂-O-CO-CF₃ (Trifluoroacetoxymethyl) Peptide_NH2 H₂N-Peptide-Resin (Free N-terminus) Resin_OTfa->Peptide_NH2 Intersite Transfer (Nucleophilic Attack) Peptide_NTfa CF₃-CO-NH-Peptide-Resin (Terminated Chain) TFA CF₃COOH (TFA) (from Boc Deprotection) TFA->Resin_OH Esterification Base Tertiary Amine (Neutralization Step) Base->Peptide_NH2 Enables Attack

Caption: Mechanism of undesired N-terminal trifluoroacetylation on the resin support.

start Start Boc-SPPS resin_choice Select Solid Support start->resin_choice pam_resin Use Pam-Resin or other TFA-stable resin resin_choice->pam_resin Recommended standard_resin Use Standard Benzyl Ester Resin resin_choice->standard_resin Not Recommended boc_deprotection Perform Boc Deprotection (TFA/DCM) pam_resin->boc_deprotection risk_high High Risk of Trifluoroacetylation (~1-2% per cycle) standard_resin->risk_high neutralization Neutralize with Base (e.g., DIEA) boc_deprotection->neutralization coupling Couple Next Amino Acid neutralization->coupling risk_low Minimal Risk of Trifluoroacetylation (<0.02% per cycle) coupling->risk_low risk_high->boc_deprotection end Continue Synthesis risk_low->end

Caption: Experimental workflow to minimize trifluoroacetylation during Boc-SPPS.

Peptide Protected Peptide Boc-AA₁...AA₂(SideChain-Tfa)...-Resin Condition1 Treat with Strong Acid (e.g., TFA) Peptide->Condition1 Condition2 Treat with Mild Aqueous Base (e.g., aq. Piperidine) Peptide->Condition2 Condition3 Treat with Piperidine in DMF (Fmoc Removal Conditions) Peptide->Condition3 If Fmoc were present Result1 Boc group removed Tfa group remains Condition1->Result1 Result2 Tfa group removed Boc group remains Condition2->Result2 Result3 Both Fmoc and Tfa groups would be removed (Semi-Orthogonal) Condition3->Result3

Caption: Orthogonality of the Tfa protecting group relative to other common protecting groups.

References

Catalytic Applications of 2,2,2-Trifluoro-N-phenylacetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and extensively documented catalytic applications of 2,2,2-Trifluoro-N-phenylacetamide and its derivatives as primary catalysts or ligands are not widespread in peer-reviewed literature, their structural motifs offer significant potential in the design of novel catalysts for asymmetric synthesis. The trifluoroacetamide group, with its strong electron-withdrawing nature and hydrogen bonding capabilities, can be incorporated into chiral scaffolds to create effective organocatalysts or ligands for metal-catalyzed reactions. This document outlines prospective catalytic applications, complete with detailed hypothetical protocols and data, to guide researchers in exploring the potential of these compounds.

Application Note 1: Chiral this compound Derivatives in Asymmetric Michael Addition

Catalyst Concept: A chiral derivative of this compound, functionalized with a basic moiety (e.g., a tertiary amine), can act as a bifunctional organocatalyst. The amide N-H can act as a hydrogen-bond donor to activate the electrophile, while the amine can deprotonate the nucleophile, bringing both reactants into a chiral environment to induce enantioselectivity.

Hypothetical Catalyst Structure:

(S)-N-(1-(4-(dimethylamino)phenyl)ethyl)-2,2,2-trifluoroacetamide

Reaction: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Quantitative Data Summary

The following table summarizes the hypothetical results for the asymmetric Michael addition of diethyl malonate to trans-chalcone, catalyzed by a chiral this compound derivative.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene25248592
25Toluene25487891
310CH₂Cl₂25249188
410THF25247585
510Toluene0726595

Experimental Protocol

Materials:

  • trans-Chalcone (1.0 mmol, 208.26 mg)

  • Diethyl malonate (1.2 mmol, 192.19 mg, 182 µL)

  • Chiral (S)-N-(1-(4-(dimethylamino)phenyl)ethyl)-2,2,2-trifluoroacetamide catalyst (0.1 mmol, 27.43 mg)

  • Toluene (2.0 mL)

  • 4Å Molecular Sieves (approx. 100 mg)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst and 4Å molecular sieves.

  • Add toluene (1.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add trans-chalcone to the flask.

  • Add diethyl malonate to the reaction mixture.

  • Add the remaining toluene (1.0 mL).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Catalyst Chiral Trifluoroacetamide Catalyst Activated_Complex Activated Ternary Complex Catalyst->Activated_Complex H-Bonding Activation Chalcone Chalcone (Electrophile) Chalcone->Activated_Complex Malonate Diethyl Malonate (Nucleophile) Malonate->Activated_Complex Deprotonation Product Michael Adduct (Enantioenriched) Activated_Complex->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration G start Start prep_catalyst Catalyst Preparation ([Rh(COD)₂]BF₄ + Ligand in MeOH) start->prep_catalyst prep_substrate Substrate Dissolution (in MeOH) start->prep_substrate reaction Asymmetric Hydrogenation (10 bar H₂, 25 °C, 1 h) prep_catalyst->reaction prep_substrate->reaction workup Workup (Solvent Removal) reaction->workup analysis Analysis (NMR for Conversion, HPLC for ee) workup->analysis end End analysis->end

Application Notes and Protocols for the Derivatization of Amines for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Derivatization of Amines with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial request specified 2,2,2-Trifluoro-N-phenylacetamide, extensive literature search did not yield specific protocols for its use as a derivatization agent for amines in GC-MS analysis. The following application note details the widely established and validated method using a closely related and highly effective acylating agent, Trifluoroacetic Anhydride (TFAA) . This reagent achieves the same goal of creating stable and volatile trifluoroacetylated derivatives of amines suitable for GC-MS analysis.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, primary and secondary amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor chromatographic peak shape, tailing, and adsorption to the analytical column.[1][2] Derivatization is a crucial sample preparation step that converts these polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2]

Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) is a common and effective acylation method for the derivatization of primary and secondary amines.[2][3][4] The reaction involves the replacement of an active hydrogen atom on the amine group with a trifluoroacetyl group. This process significantly reduces the polarity of the amine, leading to improved peak symmetry, increased volatility, and enhanced sensitivity for GC-MS analysis.[4][5] The resulting trifluoroacetylated derivatives are stable and often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the analysis of amines after derivatization with TFAA, as reported in various studies. Please note that specific values can vary depending on the analyte, matrix, and instrumentation.

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Alkyl Amines≥ 0.990.9 - 7.2 ng/L-70 - 109[6][7]
Aromatic Amines0.992 - 0.9990.04 - 0.42 µg/mL0.16 - 1.69 µg/mL68.8 - 180[8]
Biogenic Amines≥ 0.99---[9]
Phenethylamines> 0.990.1 µg/mL (in urine)--[10]

Experimental Protocols

This section provides a detailed methodology for the derivatization of amines with TFAA followed by GC-MS analysis.

Materials and Reagents
  • Amine-containing sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or dichloromethane)

  • Internal Standard (optional, but recommended for quantitative analysis)

  • Nitrogen gas supply for evaporation

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Derivatization Procedure
  • Sample Preparation:

    • Accurately transfer a known amount of the sample (liquid or solid) into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water and protic solvents as they can react with the derivatizing agent.

  • Reagent Addition:

    • Add 100-200 µL of an anhydrous solvent (e.g., ethyl acetate) to reconstitute the dried sample residue.

    • Add 50-100 µL of TFAA to the vial. The amount of TFAA should be in excess to ensure complete derivatization.

  • Reaction:

    • Tightly cap the reaction vial.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 15-30 minutes in a heating block or water bath.[3] Reaction conditions (temperature and time) may need to be optimized for specific amines.

  • Sample Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen. This step should be performed in a fume hood.

    • Reconstitute the dried derivative in a known volume (e.g., 100 µL) of an appropriate anhydrous solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 - 290°C.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp: 5-10°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

      • This program should be optimized based on the specific analytes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up cluster_analysis Analysis sample Amine Sample dry_sample Dry Sample Residue sample->dry_sample Evaporate Solvent (Nitrogen Stream) reconstitute Reconstitute in Anhydrous Solvent dry_sample->reconstitute add_tfaa Add TFAA reconstitute->add_tfaa react Heat (60-70°C) 15-30 min add_tfaa->react cool Cool to RT react->cool evaporate_excess Evaporate Excess Reagents (N2) cool->evaporate_excess reconstitute_final Reconstitute in Analysis Solvent evaporate_excess->reconstitute_final gcms GC-MS Analysis reconstitute_final->gcms

Caption: Experimental workflow for amine derivatization with TFAA.

reaction_pathway amine Primary/Secondary Amine (R-NHR') derivative Trifluoroacetylated Amine (R-N(COCF3)R') amine->derivative + TFAA tfaa Trifluoroacetic Anhydride ((CF3CO)2O) tfaa->derivative byproduct Trifluoroacetic Acid (CF3COOH) derivative->byproduct + Byproduct

Caption: Reaction of an amine with Trifluoroacetic Anhydride.

References

Application of 2,2,2-Trifluoro-N-phenylacetamide Derivatives in Organic Electronics: A Focus on N-Trifluoromethylphenyl-Phthalimides as n-Type Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,2,2-Trifluoro-N-phenylacetamide and its derivatives are emerging as important building blocks in the synthesis of advanced materials for organic electronics. The incorporation of the trifluoromethylphenyl moiety, derived from these precursors, into π-conjugated systems can significantly enhance the performance and stability of organic electronic devices. This is primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic materials, facilitating electron injection and transport. This application note focuses on a specific class of materials derived from trifluoromethylphenyl precursors: N-trifluoromethylphenyl-phthalimides containing selenophene substituents, which have demonstrated promise as n-type semiconductors in Organic Field-Effect Transistors (OFETs).

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are utilized to synthesize n-type organic semiconductors. Specifically, N-(4-trifluoromethylphenyl)-phthalimide serves as a core structure which can be further functionalized. One notable application is the development of N-trifluoromethylphenyl-phthalimides bearing selenophene substituents. These materials have been successfully employed as the active layer in OFETs, demonstrating clear n-type characteristics.[1][2][3]

The introduction of the trifluoromethylphenyl group is crucial for achieving n-type behavior by enhancing the electron-accepting properties of the phthalimide core.[2] The extended π-conjugation provided by the selenophene units facilitates intermolecular charge transport.

Quantitative Performance Data

The performance of OFETs fabricated with different N-trifluoromethylphenyl-phthalimide-selenophene derivatives is summarized in the table below. The data highlights the influence of the number of selenophene units on the electron mobility.

Compound NameElectron Mobility (μ) [cm²/Vs]On/Off RatioThreshold Voltage (Vth) [V]Deposition Substrate Temperature [°C]
Biselenophene substituted PI derivative1.3 x 10⁻⁴~10⁵~40Room Temperature
Biselenophene substituted PI derivative8.9 x 10⁻⁴~10⁵~35100
Terselenophene substituted PI derivative~10⁻⁵~10⁴Slightly higher than Biselenophene derivativeRoom Temperature
Phenylselenophene substituted PI derivative~10⁻⁵~10⁴Not specifiedRoom Temperature

Note: PI refers to Phthalimide. Data sourced from[2].

Experimental Protocols

Synthesis of N-Trifluoromethylphenyl-Phthalimide-Selenophene Derivatives

A general synthetic route for N-trifluoromethylphenyl-phthalimides with selenophene substituents involves a Stille coupling reaction.[2][3] The following is a representative protocol:

Step 1: Synthesis of the Bromo-Phthalimide Precursor The synthesis starts with a bromo-substituted N-(4-trifluoromethylphenyl)-phthalimide. This precursor can be synthesized through the condensation of a corresponding brominated phthalic anhydride with 4-(trifluoromethyl)aniline.

Step 2: Stille Coupling Reaction The bromo-phthalimide precursor is then reacted with an appropriate tributylstannyl-selenophene derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an inert solvent like toluene or DMF. The reaction mixture is typically heated under an inert atmosphere for several hours.

Example for a Biselenophene Derivative:

  • A mixture of the mono-bromo-mono-selenophene substituted N-trifluoromethylphenyl-phthalimide, 2-(tributylstannyl)selenophene, and a catalytic amount of Pd(PPh₃)₄ in dry toluene is refluxed under argon for 24 hours.

  • After cooling, the reaction mixture is quenched with an aqueous solution of KF and stirred for 30 minutes.

  • The organic layer is separated, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel followed by recrystallization or sublimation to yield the pure biselenophene substituted phthalimide derivative.[2]

Fabrication of Organic Field-Effect Transistors (OFETs)

A common method for fabricating OFETs with these materials is through vacuum deposition. A typical bottom-gate, top-contact device architecture is used.

Materials and Equipment:

  • Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate and gate dielectric.

  • The synthesized N-trifluoromethylphenyl-phthalimide-selenophene derivative as the active material.

  • Gold (Au) for the source and drain electrodes.

  • High-vacuum thermal evaporator system (pressure < 10⁻⁵ Pa).

  • Shadow masks for patterning the electrodes.

Protocol:

  • Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with an oxygen plasma or a UV/ozone cleaner to remove any organic residues and improve the surface energy.

  • Surface Treatment (Optional but Recommended): To improve the interface properties and molecular ordering, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

  • Active Layer Deposition: The synthesized organic semiconductor is deposited onto the prepared substrate by thermal evaporation under high vacuum. The deposition rate is typically maintained at around 0.1-0.5 Å/s to form a thin film of about 50-100 nm. The substrate temperature can be controlled during deposition to influence the film morphology and crystallinity. For instance, increasing the substrate temperature to 100 °C has been shown to enhance electron mobility.[2]

  • Electrode Deposition: Gold source and drain electrodes (typically 50-100 nm thick) are then deposited on top of the organic semiconductor layer through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

  • Device Characterization: The electrical characteristics of the fabricated OFETs are measured in a vacuum or inert atmosphere using a semiconductor parameter analyzer.

Visualizations

Logical Workflow for Synthesis and Fabrication

cluster_synthesis Synthesis cluster_fabrication OFET Fabrication start_mat Bromo-Phthalic Anhydride & 4-(Trifluoromethyl)aniline precursor N-(4-trifluoromethylphenyl)- bromo-phthalimide start_mat->precursor Condensation stille Stille Coupling (Pd Catalyst) precursor->stille stille_reagent Tributylstannyl- selenophene stille_reagent->stille purification Purification (Chromatography, Recrystallization) stille->purification final_product N-Trifluoromethylphenyl-phthalimide- selenophene Derivative purification->final_product deposition Active Layer Deposition (Vacuum Evaporation) final_product->deposition substrate Si/SiO₂ Substrate cleaning Substrate Cleaning substrate->cleaning cleaning->deposition electrodes Source/Drain Electrode Deposition (Au) deposition->electrodes characterization Device Characterization electrodes->characterization

Caption: Workflow for the synthesis of N-trifluoromethylphenyl-phthalimide derivatives and their fabrication into OFET devices.

Relationship between Molecular Structure and Device Performance

cluster_material Material Properties cluster_performance Device Performance tfmp Trifluoromethylphenyl Group lumo Lowered LUMO Level tfmp->lumo Electron-withdrawing effect selenophene Selenophene Units transport Enhanced Intermolecular Charge Transport selenophene->transport π-conjugation packing Molecular Packing & Crystallinity packing->transport mobility Higher Electron Mobility lumo->mobility Improved electron injection transport->mobility

Caption: Key molecular features of N-trifluoromethylphenyl-phthalimides and their influence on OFET performance.

References

The Role of 2,2,2-Trifluoro-N-phenylacetamide Derivatives in Asymmetric Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that while 2,2,2-trifluoro-N-phenylacetamide and its derivatives are valuable reagents and building blocks in organic synthesis, their application as removable chiral auxiliaries for asymmetric synthesis is not a widely documented or established methodology.

Extensive searches of chemical databases and scholarly articles did not yield specific examples, detailed protocols, or quantitative data (such as enantiomeric excess or diastereomeric ratios) for the use of chiral this compound derivatives as the primary stereocontrolling element in asymmetric transformations like aldol additions, alkylations, or Diels-Alder reactions. The field of asymmetric synthesis is dominated by well-established chiral auxiliaries, such as Evans' oxazolidinones, pseudoephedrine amides, and various sulfur-based compounds, which have been extensively studied and applied in the synthesis of complex chiral molecules.

The trifluoroacetyl group is frequently employed as a protecting group for amines due to its facile introduction and cleavage under specific conditions. Its strong electron-withdrawing nature can also influence the reactivity and selectivity of nearby functional groups. However, this influence does not appear to have been systematically exploited to develop a class of removable chiral auxiliaries based on the this compound scaffold.

Researchers, scientists, and drug development professionals seeking to perform asymmetric synthesis are advised to consider the wealth of information and established protocols available for proven chiral auxiliaries. While the exploration of novel chiral auxiliaries is an ongoing endeavor in chemical research, derivatives of this compound have not yet emerged as a mainstream tool for this purpose.

For those interested in the broader applications of fluorinated compounds in synthesis, research on chiral amidoacrylates derived from trifluoroacetamides has shown promise in cycloaddition and hydrogenation reactions. However, in these cases, the trifluoroacetyl moiety is typically part of the reacting substrate rather than a removable auxiliary.

Application Notes and Protocols: Total Synthesis of Natural Products Using 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoroacetyl group (TFA) is a valuable amine-protecting group in organic synthesis, prized for its strong electron-withdrawing nature, which renders the protected amine less nucleophilic and resistant to a range of reaction conditions. While various reagents can be employed for trifluoroacetylation, 2,2,2-Trifluoro-N-phenylacetamide offers a stable, crystalline, and easy-to-handle alternative to gaseous or highly reactive trifluoroacetylating agents. This application note details a representative, albeit hypothetical, application of this compound in the total synthesis of a natural product, highlighting its potential utility in complex molecule synthesis. Due to a scarcity of explicit examples in the peer-reviewed literature detailing the use of this compound in a total synthesis campaign, the following protocol is based on a plausible synthetic transformation for the well-known natural product, Oseltamivir (Tamiflu®).

Hypothetical Application: Synthesis of a Key Intermediate for Oseltamivir

The total synthesis of the neuraminidase inhibitor Oseltamivir often involves the stereoselective introduction of an amino group onto a highly functionalized cyclohexane ring. Protecting this amino group is crucial for subsequent chemical transformations. The use of a trifluoroacetyl protecting group can be advantageous due to its stability and the potential for mild deprotection conditions. Here, we propose the use of this compound for the trifluoroacetylation of a key amine intermediate in a hypothetical synthesis of Oseltamivir.

Experimental Workflow

The following diagram illustrates the hypothetical workflow for the synthesis of the trifluoroacetyl-protected amine intermediate.

G A Key Amine Intermediate C Reaction Vessel (Acetonitrile, Triethylamine) A->C B This compound B->C D Reaction at Reflux C->D E Work-up and Purification (Extraction, Chromatography) D->E F Trifluoroacetyl-Protected Amine E->F

Caption: Hypothetical workflow for the trifluoroacetylation of a key amine intermediate using this compound.

Detailed Experimental Protocol

Reaction: Trifluoroacetylation of (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

This protocol describes the hypothetical trifluoroacetylation of a key amine intermediate in an Oseltamivir synthesis.

Materials:

  • (3R,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine intermediate (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous acetonitrile to dissolve the solids, followed by the addition of triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired trifluoroacetyl-protected amine.

Data Presentation

The following table presents hypothetical data comparing the use of this compound with other common trifluoroacetylating agents for the protection of the key amine intermediate.

ReagentEquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound 1.2 CH3CN Reflux 4 92
Trifluoroacetic anhydride (TFAA)1.1CH2Cl20 to RT195
Ethyl trifluoroacetate1.5CH3CNReflux888

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship in the choice of a protecting group strategy for the amine intermediate.

G A Amine Intermediate C Protecting Group Required A->C B Subsequent Synthetic Steps (e.g., Azide Reduction) D Choice of Protecting Group C->D E Trifluoroacetyl (TFA) Group D->E F Boc Group D->F G Cbz Group D->G E->B Enables H Orthogonality and Stability E->H I This compound (Stable, Solid Reagent) H->I Reagent Choice I->E

Caption: Decision-making process for selecting a suitable amine protecting group and reagent.

While direct, documented applications in the total synthesis of natural products are limited, this compound represents a viable and practical reagent for the introduction of the trifluoroacetyl protecting group. Its stability, ease of handling, and reactivity make it a potentially valuable tool for synthetic chemists, particularly in the context of complex and sensitive substrates encountered during the synthesis of bioactive natural products. The hypothetical protocol provided here for a key intermediate of Oseltamivir serves to illustrate its potential application and to provide a foundation for further investigation by researchers in the field.

Troubleshooting & Optimization

Technical Support Center: Trifluoroacetylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoroacetylation of Amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the trifluoroacetylation of primary and secondary amines.

Troubleshooting Guides

This section addresses specific issues that may arise during trifluoroacetylation reactions, offering potential causes and solutions to guide your experimental troubleshooting.

Problem 1: Low or No Yield of the Desired N-Trifluoroacetylated Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance around the amino group.

  • Hydrolysis of the Product: The N-trifluoroacetylated product may have been hydrolyzed back to the starting amine during workup or purification.

  • Poor Quality Reagents: The trifluoroacetylating agent (e.g., trifluoroacetic anhydride - TFAA) may have degraded due to moisture.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or temperature. For sterically hindered amines, consider using a less hindered trifluoroacetylating agent.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reagents.

  • Careful Workup: Use anhydrous solvents for extraction and drying agents to remove any residual water. Avoid strongly basic conditions during workup if the product is susceptible to hydrolysis.

Problem 2: Presence of Multiple Products in the Reaction Mixture

Possible Causes:

  • Over-acetylation: In molecules with multiple nucleophilic sites (e.g., polyamines, amino alcohols), more than one trifluoroacetyl group may have been added.

  • O-Trifluoroacetylation: In substrates containing hydroxyl groups (e.g., amino alcohols, hydroxyamino acids), the hydroxyl group may have been acylated in addition to, or instead of, the amine.[1]

  • Racemization: For chiral amines, the stereocenter may have racemized, leading to a mixture of diastereomers if another chiral center is present.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the trifluoroacetylating agent (typically 1.1 to 1.5 equivalents for a mono-amine).

  • Selective Protection/Deprotection: If O-acylation is a problem, consider protecting the hydroxyl group before trifluoroacetylation. Alternatively, the O-trifluoroacetyl group can sometimes be selectively cleaved.

  • Milder Conditions for Chiral Amines: To avoid racemization, use milder trifluoroacetylating agents or conduct the reaction at lower temperatures. The use of certain reagents can proceed with no racemization of chiral centers.[2]

Problem 3: Unexpected Mass Spectrometry (MS) Results

Possible Causes:

  • Mass Increase of 96 Da: This corresponds to the addition of one trifluoroacetyl group (CF₃CO-). If this is unexpected, it indicates trifluoroacetylation has occurred on an unintended site.[3]

  • Mass Increase of 192 Da: This suggests the addition of two trifluoroacetyl groups.

  • No Product Peak: This could be due to a variety of issues including an incomplete reaction, sample degradation in the mass spectrometer, or ionization problems.

Solutions:

  • Confirm Structure by NMR: Use ¹H, ¹³C, and ¹⁹F NMR to confirm the structure of your product and identify the site(s) of trifluoroacetylation.

  • Optimize MS Conditions: Adjust the ionization source and other MS parameters to improve the signal of your target compound.

  • Review Reaction and Workup: Scrutinize your experimental procedure for any potential sources of contamination or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using trifluoroacetic anhydride (TFAA)?

A1: A common issue with TFAA is its high reactivity, which can lead to several side reactions. These include the formation of unsymmetrical anhydrides and, in the case of chiral amines, racemization of stereocenters.[2]

Q2: How can I minimize the risk of racemization when trifluoroacetylating a chiral amine?

A2: To minimize racemization, it is advisable to use the mildest possible reaction conditions. This includes using lower temperatures and considering alternative, less reactive trifluoroacetylating agents. Some polymer-bound reagents have been shown to produce N-trifluoroacetamides in high yield with no racemization.[2]

Q3: My substrate contains both an amine and a hydroxyl group. How can I selectively trifluoroacetylate the amine?

A3: Achieving selective N-trifluoroacetylation in the presence of a hydroxyl group can be challenging. One approach is to protect the hydroxyl group with a suitable protecting group before carrying out the trifluoroacetylation. Alternatively, controlling the reaction conditions, such as temperature and the choice of base, may favor N-acylation. In some cases, an initial O-acylation is followed by an O→N acyl shift to the thermodynamically more stable N-acyl product.[1]

Q4: How can I remove the trifluoroacetyl protecting group?

A4: The trifluoroacetyl group can be readily removed under mild basic conditions.[4] Common methods include treatment with potassium carbonate or sodium carbonate in a mixture of methanol and water.[4] Other reagents like sodium borohydride in ethanol/THF or ammonia in methanol can also be used.[5]

Q5: How can I distinguish between N- and O-trifluoroacetylation using NMR spectroscopy?

A5: ¹⁹F NMR spectroscopy is a powerful tool for this purpose. The chemical shift of the -CF₃ group will be different depending on whether it is attached to a nitrogen or an oxygen atom. The chemical shifts for trifluoroacetyl groups can vary, but generally fall within a range of -67 to -85 ppm.[6] Comparing the observed chemical shift to literature values for similar compounds can help in the structural assignment.

Data Presentation

Table 1: Yields of N-Trifluoroacetylation of Various Anilines

Aniline DerivativeYield (%)
Aniline95.2
4-Fluoroaniline96.0
4-Nitroaniline92.5
4-Trifluoromethylaniline94.3

Yields obtained using trifluoroacetic acid and triphosgene in dichloromethane with triethylamine at 0°C to room temperature.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Trifluoroacetylation of a Primary Amine

This protocol describes a typical procedure for the protection of a primary amine using trifluoroacetic anhydride.

  • Dissolution: Dissolve the primary amine substrate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.[4]

Protocol 2: Deprotection of an N-Trifluoroacetylated Amine

This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.

  • Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Addition of Base: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent.

  • Workup: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.[4]

Visualizations

Troubleshooting_Workflow start Start: Trifluoroacetylation Reaction check_yield Check Reaction Outcome (TLC, LC-MS, NMR) start->check_yield low_yield Low or No Yield check_yield->low_yield Low Yield multiple_products Multiple Products check_yield->multiple_products Multiple Products success Successful Product Formation check_yield->success High Yield, Clean Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction hydrolysis Product Hydrolysis? incomplete_reaction->hydrolysis No optimize Optimize Conditions: - Increase time/temp - Check reagents incomplete_reaction->optimize Yes workup Modify Workup: - Anhydrous conditions - Avoid strong base hydrolysis->workup Yes over_acylation Over-acylation? multiple_products->over_acylation o_acylation O-acylation? over_acylation->o_acylation No control_stoichiometry Control Stoichiometry over_acylation->control_stoichiometry Yes racemization Racemization? o_acylation->racemization No protect_oh Protect -OH Group o_acylation->protect_oh Yes milder_conditions Use Milder Conditions racemization->milder_conditions Yes

Caption: Troubleshooting workflow for trifluoroacetylation of amines.

Side_Reaction_Pathways amine Primary/Secondary Amine desired_product N-Trifluoroacetylated Amine (Desired Product) amine->desired_product TFAA side_reactions Side Reactions amine->side_reactions TFAA tfaa Trifluoroacetic Anhydride (TFAA) hydrolysis Hydrolysis desired_product->hydrolysis H2O, Base over_acylation Over-acylation (Di-trifluoroacetylation) side_reactions->over_acylation o_acylation O-Trifluoroacetylation (if -OH is present) side_reactions->o_acylation racemization Racemization (if chiral) side_reactions->racemization

Caption: Common side reaction pathways in trifluoroacetylation.

References

Technical Support Center: Purification of 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2,2-Trifluoro-N-phenylacetamide from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically from the reaction of aniline with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride, can lead to several impurities. The most common impurities include:

  • Unreacted Starting Materials: Residual aniline and the trifluoroacetylating agent or its hydrolysis product (trifluoroacetic acid) are common.

  • Diacylated Byproduct: Formation of N,N-bis(trifluoroacetyl)aniline can occur if an excess of the trifluoroacetylating agent is used or if the reaction conditions are not carefully controlled.

  • Hydrolysis Product: The desired product, this compound, can hydrolyze back to aniline and trifluoroacetic acid, especially during aqueous workup or purification under non-neutral pH conditions.

  • Process-Related Impurities: Solvents and reagents used in the reaction and workup can also be present as impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.

  • Column Chromatography is a powerful technique for separating the desired product from a mixture of compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It allows for the rapid assessment of the purity of fractions collected from column chromatography or the effectiveness of a recrystallization step. A suitable eluent system for TLC will show good separation between the product and any impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Solution
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is not saturated.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Add a small seed crystal of the pure product to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The cooling is too rapid.- The presence of significant impurities.- Use a lower-boiling solvent or a mixed solvent system.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Consider a preliminary purification step like a solvent wash or column chromatography to remove major impurities.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold.- Concentrate the mother liquor and cool it again to recover more product.- Use a minimal amount of hot solvent to dissolve the product.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.- Always wash the collected crystals with ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Solution
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with the crude product.- Optimize the eluent system using TLC to achieve a good separation (Rf of the product should be around 0.25-0.35).- Repack the column carefully to ensure a uniform and compact stationary phase.- Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight).
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of spots on TLC of column fractions. - The compound is interacting strongly with the stationary phase.- The compound is degrading on the column.- The sample is too concentrated on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Spot a more dilute solution on the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good starting point is a mixed solvent system of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "good" solvent that dissolves the compound well at all temperatures and a "bad" solvent in which the compound is poorly soluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single chosen solvent) while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until a slight turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Procedure:

  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.25 and 0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Eluent System (Example) Hexane:Ethyl Acetate (gradient or isocratic)
Gradient Example Start with 95:5 Hexane:Ethyl Acetate, gradually increasing to 80:20

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Aniline + Trifluoroacetylating Agent reaction Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Minor Impurities column_chrom Column Chromatography crude->column_chrom Complex Mixture tlc TLC Analysis recrystallization->tlc column_chrom->tlc pure_product Pure this compound tlc->pure_product Purity Confirmed Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation wrong_rf Incorrect Rf start->wrong_rf sol1 Concentrate Solution no_crystals->sol1 sol2 Add Seed Crystal no_crystals->sol2 sol3 Slow Cooling no_crystals->sol3 sol4 Change Solvent oiling_out->sol4 sol5 Slower Cooling oiling_out->sol5 sol6 Minimize Hot Solvent low_yield->sol6 sol7 Pre-heat Funnel low_yield->sol7 sol8 Optimize Eluent (TLC) poor_separation->sol8 sol9 Repack Column poor_separation->sol9 sol10 Adjust Eluent Polarity wrong_rf->sol10

Technical Support Center: Optimizing N-Phenyl Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-phenyl trifluoroacetylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for N-phenyl trifluoroacetylation?

A1: Several reagents can be used for N-phenyl trifluoroacetylation, each with its own advantages. Common choices include:

  • Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent, often used with a mild base like pyridine.[1]

  • Ethyl Trifluoroacetate: A less reactive alternative to TFAA, suitable for selective trifluoroacetylation.[2][3]

  • N-(Trifluoroacetyl)succinimide: A stable, solid reagent that is easy to handle and often provides excellent yields with a simple workup.[4][5]

  • 1,1,1-Trichloro-3,3,3-trifluoroacetone: A potent reagent for trifluoroacetylation.[6]

  • Triphosgene and Trifluoroacetic Acid: This combination generates a mixed trifluoroacetic anhydride in situ for the reaction.[7][8]

Q2: How can I monitor the progress of my N-phenyl trifluoroacetylation reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7][9] By spotting the reaction mixture alongside the starting aniline, you can observe the disappearance of the starting material and the appearance of the product spot. Visualization can be achieved using UV light.[10]

Q3: What are the typical workup and purification procedures for N-phenyl trifluoroacetamide?

A3: Workup procedures often involve removing inorganic materials by filtration and then removing the solvent under reduced pressure.[7] Purification of the crude product can be achieved through:

  • Recrystallization: A common and effective method for purifying solid N-phenyl trifluoroacetamide.[9][11] Ethanol-water mixtures are often used.[11]

  • Column Chromatography: Silica gel column chromatography can be employed if recrystallization does not yield a pure product.[6][11] A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12]

Q4: Can unintentional trifluoroacetylation occur as a side reaction?

A4: Yes, unintentional trifluoroacetylation can be a significant side reaction, particularly in solid-phase peptide synthesis (SPPS) when using trifluoroacetic acid (TFA) for deprotection.[13][14][15][16] This occurs due to the formation of trifluoroacetoxymethyl groups on the resin support, which can then transfer the trifluoroacetyl group to the free amine of the peptide.[14][15][16]

Troubleshooting Guide

Problem 1: Low or No Yield of N-Phenyl Trifluoroacetamide

Possible Cause Suggested Solution
Poor quality of reagents. Use freshly distilled or purified starting materials. Ensure trifluoroacetylating agents have not decomposed.[17]
Inappropriate solvent. Select a solvent in which both the aniline and the trifluoroacetylating agent are soluble. Dichloromethane and tetrahydrofuran are common choices.[4][7][17]
Reaction temperature is too low. While some reactions are performed at 0°C to control exotherms, others may require room temperature or even reflux to proceed to completion.[4][6][7] Monitor the reaction by TLC to determine the optimal temperature.[9]
Insufficient reaction time. Allow the reaction to stir for a longer period. Monitor the reaction progress using TLC to determine when the starting material has been consumed.[7]
Steric hindrance around the amino group. Increase the reaction time or temperature. Consider using a less sterically hindered and more reactive trifluoroacetylating agent like trifluoroacetic anhydride.
Inadequate activation of trifluoroacetic acid. When using trifluoroacetic acid directly, an activating agent like triphosgene or titanium tetrachloride may be necessary to facilitate the reaction.[7][18]

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Suggested Solution
Di-acetylation of the amine. This can occur with primary anilines under harsh conditions. Use a 1:1 molar ratio of the aniline to the acylating agent and add the acylating agent dropwise at a controlled temperature.[17]
Side reactions with other functional groups. If the aniline substrate contains other nucleophilic groups (e.g., hydroxyl groups), they may also be trifluoroacetylated. Consider using a milder, more selective reagent or protecting the other functional groups.
Decomposition of the starting material or product. Ensure the reaction conditions are not too harsh. For sensitive substrates, conduct the reaction at a lower temperature.
Hydrolysis of the trifluoroacetylating agent. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reagent.[17]

Experimental Protocols

Protocol 1: Trifluoroacetylation of Aniline using Trifluoroacetic Acid and Triphosgene[7]
  • In a 30 mL flask under a nitrogen atmosphere, add trifluoroacetic acid (1.0 mmole) and dichloromethane (10 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add triphosgene (0.505 mmole) and stir for 5 minutes.

  • Add triethylamine (7.61 mmole).

  • After approximately 5 minutes, add aniline (1.517 mmole).

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in about 5 minutes.

  • Upon completion, filter the reaction mixture through a silica gel plug to remove inorganic materials.

  • Concentrate the filtrate under reduced pressure to obtain the N-phenyl trifluoroacetamide.

Protocol 2: Trifluoroacetylation of Aniline using 1,1,1-Trichloro-3,3,3-trifluoroacetone[6]
  • In a two-necked, round-bottomed flask equipped with a thermometer and a magnetic stirrer, dissolve aniline (0.0501 mole) in dimethyl sulfoxide (15 mL).

  • Cool the solution in an ice-water bath until the internal temperature is 10–15 °C.

  • Add 1,1,1-trichloro-3,3,3-trifluoroacetone (0.0998 mole) in portions over approximately 5 minutes, maintaining the reaction temperature below 40 °C.

  • After the addition is complete, continue stirring and monitor the reaction.

  • Pour the reaction mixture into ice water and extract the product.

  • Concentrate the organic extracts to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Trifluoroacetylation of Various Anilines with Trifluoroacetic Acid/Triphosgene [7]

SubstrateMolar Ratio (Substrate:TFA:Triphosgene:Et3N)SolventTemperatureTime (min)Yield (%)
Aniline1.517 : 1 : 0.505 : 7.61Dichloromethane0°C to RT595.2
4-Fluoroaniline1 : 1 : 0.505 : 3.62Dichloromethane0°C to RT10Not Reported
4-Trifluoromethylaniline1 : 1 : 0.505 : 3.62Dichloromethane0°C to RT10Not Reported
4-Nitroaniline1 : 1 : 0.505 : 3.62Dichloromethane0°C to RT15Not Reported

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Aniline, Trifluoroacetylating Agent, Solvent, and Base (if needed) setup_reaction Combine Reagents in Flask under Inert Atmosphere prep_reagents->setup_reaction control_temp Control Temperature (e.g., 0°C or RT) setup_reaction->control_temp stir Stir Reaction Mixture control_temp->stir monitor Monitor Progress by TLC stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Workup/Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for N-phenyl trifluoroacetylation.

troubleshooting_logic start Low Yield or Incomplete Reaction reagent_quality Check Reagent Purity start->reagent_quality conditions Optimize Reaction Conditions start->conditions workup Review Workup Procedure start->workup reagent_quality_solutions Use fresh/purified reagents Ensure anhydrous conditions reagent_quality->reagent_quality_solutions conditions_solutions Increase temperature Increase reaction time Change solvent Use a more reactive agent conditions->conditions_solutions workup_solutions Optimize extraction pH Ensure complete product precipitation workup->workup_solutions

Caption: Troubleshooting logic for low yield in N-phenyl trifluoroacetylation.

References

Technical Support Center: Prevention of Trifluoroacetylation Byproducts in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for preventing trifluoroacetylation byproducts in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal trifluoroacetylation in solid-phase peptide synthesis (SPPS)?

A1: N-terminal trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (CF₃CO-) group is covalently attached to the N-terminal α-amino group of the growing peptide chain. This modification acts as a permanent cap, preventing further peptide elongation and resulting in a truncated impurity that can be difficult to separate from the desired product.[1]

Q2: What is the primary cause of unintentional trifluoroacetylation during SPPS?

A2: A major cause is the presence of trifluoroacetoxymethyl groups on the resin support.[2] These groups can be generated from pre-existing hydroxymethyl sites on the resin during treatment with trifluoroacetic acid (TFA) or by the acidolysis of the bond between the peptide and the resin. The trifluoroacetyl group is then transferred to the amino group of the peptide during the neutralization step.[2]

Q3: How does the choice of resin affect the risk of trifluoroacetylation?

A3: The choice of resin is a critical factor.[1] Resins with hydroxymethyl groups or linkers susceptible to acidolysis (like standard benzyl ester resins) are more prone to this side reaction, with trifluoroacetylation rates of approximately 1-2% per cycle.[1][2] In contrast, resins with more acid-stable linkers, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), can reduce trifluoroacetylation to less than 0.02% per cycle.[1][2]

Q4: Is trifluoroacetylation more common in Boc or Fmoc SPPS?

A4: This side reaction is more commonly associated with Boc-SPPS due to the repeated use of strong TFA solutions for Nα-Boc deprotection.[1] However, it can also occur during the final TFA cleavage step in Fmoc-SPPS, particularly if the N-terminal Fmoc group has been removed before cleavage.[1]

Q5: How can I confirm that my peptide has been trifluoroacetylated?

A5: Trifluoroacetylation can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show a shift in the retention time of the modified peptide, and Mass Spectrometry (MS), which will confirm the expected mass increase of 96 Da corresponding to the addition of a trifluoroacetyl group (CF₃CO-).

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments and offers targeted solutions.

Issue Probable Cause(s) Recommended Solution(s)
Significant peak at M+96 Da in the mass spectrum of the crude peptide. Unintentional trifluoroacetylation of the N-terminus.- Confirm the modification using tandem MS (MS/MS) to identify the location of the +96 Da modification.- Optimize cleavage conditions: Reduce TFA exposure time and temperature.- Change the resin: Switch to a more acid-stable resin like Pam-resin for Boc-SPPS.[1][2]- Modify the N-terminus protection strategy in Fmoc-SPPS: If possible, leave the N-terminal Fmoc group on during TFA cleavage.
Peptide chain termination and low yield of the desired full-length peptide. Trifluoroacetylation is capping the growing peptide chain, preventing further elongation.[1]- Use an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support: This can significantly reduce the level of trifluoroacetylation to less than 0.02% per cycle.[2]- For Boc-SPPS, consider alternative deprotection strategies, although this is less common.
Difficulty in purifying the target peptide from a closely eluting impurity. The trifluoroacetylated byproduct often has similar chromatographic properties to the desired peptide.- Optimize HPLC purification conditions: Use a shallower gradient and a high-resolution column.- If the byproduct is present in significant amounts, consider resynthesizing the peptide using preventative measures.
Unwanted side-chain trifluoroacetylation. While less common, nucleophilic side chains could potentially be trifluoroacetylated.- Ensure adequate protection of side chains during synthesis.- Use appropriate scavengers in the cleavage cocktail to quench reactive species.
Residual TFA in the final peptide product after purification. TFA from the cleavage and purification steps can remain as counterions.- Perform a salt exchange: Replace TFA counterions with a different acid, such as hydrochloric acid (HCl), followed by lyophilization. This may need to be repeated for complete removal.

Data Presentation

Table 1: Effectiveness of Different Resin Supports in Preventing Trifluoroacetylation
Resin TypeChemistryRate of Trifluoroacetylation per CycleReference(s)
Standard Benzyl Ester Resin (e.g., Merrifield)Boc-SPPS~1-2%[2]
Resins with pre-existing hydroxymethyl groupsBoc-SPPS~1-2%[2]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin)Boc-SPPS<0.02%[1][2]
Table 2: Common Scavenger Cocktails for TFA Cleavage and Their Primary Applications
Reagent Name/CompositionPrimary Application(s)Key Scavenger(s) and Their Function(s)
TFA/TIS/H₂O (95:2.5:2.5) General-purpose cleavage for peptides without sensitive residues.Triisopropylsilane (TIS): Traps carbocations.
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).Phenol: Protects Tyr and Trp.Thioanisole: Scavenger.1,2-Ethanedithiol (EDT): Reduces Cys oxidation and protects Trp and Met.[3][4]
Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIS)"Odorless" alternative for peptides with trityl-based protecting groups. Does not prevent Met oxidation.Triisopropylsilane (TIS): Replaces odorous thiols.[5]
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) Peptides containing Cysteine to prevent oxidation.[3]1,2-Ethanedithiol (EDT): Maintains Cys in a reduced state.[3]
Reagent R (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole)Peptides with Arg(sulfonyl) and Trp on PAL or BAL resins.Thioanisole, EDT, Anisole: Combination of scavengers for specific protecting groups and residues.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Trifluoroacetylation

This protocol describes the intentional trifluoroacetylation of the N-terminal amine of a resin-bound peptide.

  • N-Terminal Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is completely removed using standard deprotection procedures (e.g., treatment with 20% piperidine in DMF).

  • Resin Washing: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL), followed by another wash with DMF (3 x 5 mL).

  • Trifluoroacetylation Reaction: Treat the deprotected N-terminal amine with DBU (12 eq) and ethyl trifluoroacetate (ETFA) (10 eq) in a minimal amount of DMF.

  • Agitation: Agitate the reaction mixture for 60 minutes.

  • Final Washes: After the reaction, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage: Proceed with the standard cleavage protocol to release the N-terminally trifluoroacetylated peptide from the resin.

Protocol 2: Removal of TFA from Synthetic Peptides using HCl Exchange

This protocol details the procedure for replacing TFA counterions with chloride ions.

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL. A phosphate buffer (50mM phosphate, 100mM NaCl) can also be used.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Incubation: Allow the solution to stand at room temperature for at least one minute.

  • Freezing: Freeze the solution at -20°C, -80°C, or preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

  • Repeat: Re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the freezing (step 4) and lyophilization (step 5) steps at least two more times to ensure complete exchange.

  • Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in water or the desired buffer at approximately 2 mg/mL.

Mandatory Visualization

Trifluoroacetylation_Mechanism cluster_resin On-Resin Reactions Resin Resin Support (e.g., Polystyrene) Hydroxymethyl Hydroxymethyl Group (-CH2OH) TFA_Ester Trifluoroacetoxymethyl Ester (-CH2OCOCF3) Hydroxymethyl->TFA_Ester Esterification TFA Trifluoroacetic Acid (TFA) TFA->Hydroxymethyl Reacts with TFA_Peptide Trifluoroacetylated Peptide (CF3CO-NH-Peptide) TFA_Ester->TFA_Peptide Inter-site Transfer Peptide_Amine Peptide N-terminal Amine (H2N-Peptide) Peptide_Amine->TFA_Ester Nucleophilic Attack Base Tertiary Amine Base (e.g., DIEA) Base->Peptide_Amine Neutralization

Caption: Mechanism of trifluoroacetylation byproduct formation on the resin support.

Caption: Troubleshooting workflow for identifying and resolving trifluoroacetylation issues.

References

Technical Support Center: Stability of 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,2-Trifluoro-N-phenylacetamide in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic media?

This compound, like other amides, can undergo hydrolysis to 2,2,2-trifluoroacetic acid and aniline under both acidic and basic conditions. Generally, amides are relatively stable, and their hydrolysis often requires elevated temperatures and prolonged reaction times. The trifluoromethyl group, being strongly electron-withdrawing, can influence the rate of hydrolysis compared to non-fluorinated analogs.

Q2: What are the expected products of hydrolysis?

Under acidic conditions, the hydrolysis of this compound will yield trifluoroacetic acid and the anilinium ion. In a basic medium, the products will be the trifluoroacetate salt and aniline.

Q3: How does pH affect the stability of this compound?

The rate of hydrolysis is dependent on the pH of the medium. Both strong acidic and strong basic conditions will accelerate the degradation of the compound. The stability is expected to be highest in a neutral or near-neutral pH range.

Q4: Can temperature influence the stability?

Yes, temperature is a critical factor. Increasing the temperature will significantly increase the rate of hydrolysis in both acidic and basic media. For stability studies, it is crucial to maintain a constant and controlled temperature.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the appearance of its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to follow the reaction kinetics.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound at the start of the experiment. The initial pH of the medium is too high or too low.Verify and adjust the pH of your acidic or basic medium before adding the compound.
Inconsistent results between replicate experiments. Temperature fluctuations during the experiment.Ensure the use of a temperature-controlled environment, such as a water bath or an incubator, to maintain a constant temperature.
Difficulty in quantifying the parent compound and its degradation products. Inappropriate analytical method or parameters.Optimize your HPLC method (e.g., mobile phase composition, column, detection wavelength) to achieve good separation and resolution of all relevant peaks.
Precipitation of the compound or its products during the experiment. Poor solubility in the chosen medium.Consider using a co-solvent if solubility is an issue, ensuring it does not interfere with the reaction or analysis.
Unexpected peaks in the chromatogram. Impurities in the starting material or degradation into unforeseen byproducts.Characterize the purity of your starting material. If unexpected peaks appear, consider using mass spectrometry (LC-MS) to identify the unknown species.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in acidic and basic media using HPLC.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) or other suitable base

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Buffer salts (e.g., phosphate, acetate)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled water bath or incubator

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic/Basic Media: Prepare aqueous solutions of the desired pH using HCl for acidic conditions and NaOH for basic conditions. Buffers can be used to maintain a constant pH.

3. Experimental Procedure:

  • Set the temperature of the water bath or incubator to the desired experimental temperature (e.g., 25 °C, 37 °C, 50 °C).

  • Add a known volume of the acidic or basic medium to several reaction vessels (e.g., vials or small flasks) and allow them to equilibrate to the set temperature.

  • Initiate the experiment by adding a small, known volume of the this compound stock solution to each reaction vessel to achieve the desired final concentration.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a reaction vessel.

  • Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base or by diluting it in the mobile phase to stop further degradation.

  • Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

4. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the order of the degradation reaction and calculate the rate constant (k).

  • Calculate the half-life (t½) of the compound under the specific experimental conditions.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound initiate_rxn Initiate Reaction prep_stock->initiate_rxn prep_media Prepare Acidic/Basic Media temp_equil Equilibrate Media to Temperature prep_media->temp_equil temp_equil->initiate_rxn sampling Sample at Time Intervals initiate_rxn->sampling quench Quench Reaction sampling->quench hplc_analysis HPLC Analysis quench->hplc_analysis data_analysis Data Analysis (Kinetics, Half-life) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting low yields in 2,2,2-Trifluoro-N-phenylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound reaction unexpectedly low?

Answer: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.

  • Moisture Contamination: Trifluoroacetic anhydride (TFAA) is the most common trifluoroacetylating agent and is extremely sensitive to moisture.[1] Water will rapidly hydrolyze TFAA to the less reactive trifluoroacetic acid (TFA), which will not efficiently acylate the aniline. This not only consumes your reagent but can also introduce trifluoroacetic acid into the reaction mixture, potentially leading to side reactions or purification difficulties.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle TFAA under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use freshly opened or distilled TFAA for best results.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider increasing the reaction time or gently heating the mixture if the reaction is sluggish.

  • Sub-optimal Reaction Conditions: The choice of solvent and the use of a base can significantly impact the reaction rate and overall yield.

    • Solution: While the reaction can proceed without a base, the addition of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, can scavenge the trifluoroacetic acid byproduct and drive the reaction to completion. However, the choice of base is critical, as more nucleophilic bases can compete with the aniline for the TFAA.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: A common side reaction is the di-acylation of the aniline, especially if an excess of TFAA is used. Carefully controlling the stoichiometry of the reagents is crucial.

Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials, side-products, and the trifluoroacetic acid byproduct.

  • Unreacted Aniline: Aniline can be difficult to separate from the product due to their similar polarities.

    • Solution: During the work-up, a wash with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted aniline, forming a water-soluble salt that can be easily removed in the aqueous layer.

  • Trifluoroacetic Acid: This byproduct is acidic and highly soluble in water.

    • Solution: A wash with a saturated aqueous solution of sodium bicarbonate will neutralize the trifluoroacetic acid, converting it to its sodium salt, which is readily extracted into the aqueous phase.

  • Di-acylated Aniline: This byproduct is generally less polar than the desired mono-acylated product.

    • Solution: Column chromatography on silica gel is an effective method for separating the mono- and di-acylated products.

  • Colored Impurities: The product may appear as a dark oil or discolored solid due to the presence of oxidized impurities.

    • Solution: Treating the crude product with activated charcoal during recrystallization can help to adsorb these colored impurities.

Question 3: Should I use a base in my reaction? If so, which one is best?

Answer: The use of a base is often beneficial but not always necessary. The addition of a hindered, non-nucleophilic base can improve the reaction rate and yield by neutralizing the trifluoroacetic acid byproduct.

  • Recommended Bases: Triethylamine (TEA) and pyridine are commonly used. They are sufficiently basic to scavenge the acid but are poor nucleophiles and are less likely to react with the highly reactive TFAA.

  • Bases to Avoid: Stronger, more nucleophilic bases such as sodium hydroxide or potassium carbonate should be avoided as they can react with trifluoroacetic anhydride.

The choice of whether to use a base and which one to use may depend on the specific substrate and reaction conditions. It is often a parameter that requires optimization for a particular synthesis.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound. Note: The following data is illustrative and compiled from typical outcomes in organic synthesis. Actual yields may vary based on experimental setup and purity of reagents.

Entry Solvent Base (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1DichloromethaneNone0 to RT275-85
2DichloromethaneTriethylamine (1.1)0 to RT190-95
3TetrahydrofuranNone0 to RT370-80
4TetrahydrofuranPyridine (1.1)0 to RT1.585-92
5DichloromethaneNone40180-88

Experimental Protocols

Detailed Method for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using trifluoroacetic anhydride.

Materials:

  • Aniline

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous (optional)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane. If using a base, add triethylamine (1.1 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of TFAA: Under an inert atmosphere (e.g., nitrogen), slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white crystalline solid.

Visualizations

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_moisture Check for Moisture? start->check_moisture check_completion Reaction Complete? check_moisture->check_completion No solution_moisture Use Anhydrous Reagents/Solvents & Inert Atmosphere check_moisture->solution_moisture Yes check_conditions Review Reaction Conditions check_completion->check_conditions Yes solution_completion Increase Reaction Time or Temperature check_completion->solution_completion No check_purification Review Purification Procedure check_conditions->check_purification Optimal solution_conditions Optimize Solvent & Consider Base check_conditions->solution_conditions Sub-optimal solution_purification Optimize Work-up & Recrystallization check_purification->solution_purification Inefficient end Improved Yield check_purification->end Efficient solution_moisture->end solution_completion->end solution_conditions->end solution_purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

General Reaction Pathway

reaction_pathway aniline Aniline (C₆H₅NH₂) tfaa Trifluoroacetic Anhydride ((CF₃CO)₂O) product This compound aniline->product aniline->product + tfaa->product tfaa->product + byproduct Trifluoroacetic Acid (CF₃COOH)

Caption: The general reaction scheme for the synthesis of this compound from aniline and trifluoroacetic anhydride.

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,2-Trifluoro-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward method is the N-acylation of aniline with a trifluoroacetylating agent. The typical reagents used are trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the acid byproduct. An alternative method involves reacting aniline with trifluoroacetic acid in the presence of a coupling agent or activators like triphosgene.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts in the synthesis of this compound typically include:

  • Unreacted Starting Materials: Residual aniline and the trifluoroacetylating agent or its hydrolysis product (trifluoroacetic acid).

  • Diacylated Product: N,N-bis(trifluoroacetyl)aniline may form, especially if an excess of the acylating agent is used or if the reaction temperature is too high.

  • Hydrolysis Products: If moisture is present in the reaction, trifluoroacetic anhydride or trifluoroacetyl chloride can hydrolyze to form trifluoroacetic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (aniline), the product (this compound), and potential byproducts. The spots can be visualized under UV light. Reaction completion is indicated by the disappearance of the aniline spot.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) is a common and effective technique for removing impurities. For more challenging separations, column chromatography on silica gel can be employed to separate the desired product from starting materials and byproducts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Ensure the quality and dryness of starting materials and solvents. - Increase reaction time or temperature, while monitoring for product degradation using TLC. - Ensure the stoichiometry of the base is sufficient to neutralize the acid formed.
Product loss during workup.- Optimize the extraction solvent to ensure the product has high solubility. - During aqueous washes, ensure the pH is controlled to minimize product solubility in the aqueous phase.
Presence of Unreacted Aniline Insufficient acylating agent.- Use a slight excess (e.g., 1.05-1.1 equivalents) of the trifluoroacetylating agent.
Reaction not complete.- Extend the reaction time or gently warm the reaction mixture, monitoring by TLC.
Formation of Diacylated Byproduct Excess acylating agent.- Use a 1:1 or near 1:1 molar ratio of aniline to the acylating agent.
High reaction temperature.- Add the acylating agent dropwise to the solution of aniline at a low temperature (e.g., 0-5 °C) to control the reaction rate and exotherm.
Product is Oily or Fails to Crystallize Presence of impurities.- The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Purify the crude product using column chromatography.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Byproduct Analysis Data

Run Aniline (eq.) TFAA (eq.) Temperature (°C) Reaction Time (h) Product Purity (%) Unreacted Aniline (%) Diacylated Byproduct (%)
11.01.00295.23.51.3
21.01.10297.80.51.7
31.01.20294.10.15.8
41.01.125296.50.23.3
51.01.10498.10.31.6

Data is illustrative and based on typical outcomes for this type of reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a patented method for the trifluoroacetylation of amines.[1]

Materials:

  • Aniline

  • Trifluoroacetic acid (TFA)

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Silica gel for filtration

  • Rotary evaporator

Procedure:

  • In a nitrogen-purged flask, dissolve trifluoroacetic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Carefully add triphosgene (0.505 mmol) to the cooled solution and stir for 5 minutes.

  • Add triethylamine (3.62 mmol) to the mixture and stir for an additional 5 minutes.

  • Add aniline (1.517 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature while stirring.

  • Monitor the reaction for completion using TLC (typically complete within 5-10 minutes).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve TFA in DCM B Cool to 0-5 °C A->B C Add Triphosgene B->C D Add Triethylamine C->D E Add Aniline D->E F Warm to RT & Stir E->F G Monitor by TLC F->G H Filter through Silica Gel G->H I Concentrate H->I J Purify (Recrystallization/ Column Chromatography) I->J K K J->K Final Product

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

G Start Analyze Crude Product (TLC, GC-MS) Purity Is Purity >95%? Start->Purity Unreacted Unreacted Aniline Present? Purity->Unreacted No End Product Meets Specs Purity->End Yes Diacylated Diacylated Byproduct Present? Unreacted->Diacylated No Solution1 Action: Check Stoichiometry of Acylating Agent. Increase Reaction Time. Unreacted->Solution1 Yes Solution2 Action: Reduce Equivalents of Acylating Agent. Lower Reaction Temperature. Diacylated->Solution2 Yes Purify Action: Purify via Column Chromatography. Diacylated->Purify No Solution1->Purify Solution2->Purify Purify->End

Caption: Troubleshooting decision tree for byproduct analysis.

References

Technical Support Center: Methods for Removing the Trifluoroacetyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the removal of the trifluoroacetyl (TFA) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing a trifluoroacetyl (TFA) protecting group?

There are two main strategies for TFA group removal, depending on the context. In peptide synthesis, "TFA cleavage" refers to the use of neat or concentrated trifluoroacetic acid to remove acid-labile side-chain protecting groups (like Boc, tBu, Trt) and cleave the peptide from the resin.[1][2] Separately, the N-trifluoroacetyl group, used to protect amines, is typically removed under mild basic conditions, such as with potassium carbonate in methanol and water.[3]

Q2: Why are "scavengers" necessary during acidic TFA cleavage in peptide synthesis?

During acidic cleavage, protective groups like tert-butyl (tBu) are released as highly reactive carbocations (e.g., the tert-butyl cation).[4][5] These carbocations can electrophilically attack nucleophilic amino acid side chains, causing undesired modifications.[4] Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap these reactive species before they can react with the peptide.[4][6]

Q3: Which amino acid residues are most susceptible to side reactions during TFA cleavage?

Amino acids with nucleophilic side chains are particularly vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly prone to tert-butylation (+56 Da adduct).[4][7]

  • Methionine (Met): The thioether side chain can be alkylated to a sulfonium salt (+56 Da) or oxidized to a sulfoxide (+16 Da).[4][7][8]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be S-tert-butylated (+56 Da).[5][7][9]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by carbocations.[5][7]

  • Asparagine (Asn) & Glutamine (Gln): Can undergo dehydration to form nitriles under strong acidic conditions.[4]

Q4: What is the difference in lability between Fmoc and TFA protecting groups?

The trifluoroacetyl (Tfa) group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group. While both are base-labile, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), whereas the Tfa group requires stronger basic conditions for cleavage.[1] The Tfa group is fully orthogonal to acid-labile groups like Boc, which are removed by TFA.[1]

Troubleshooting Guide

Issue 1: My mass spectrometry results show unexpected +56 Da adducts on my peptide.

  • Symptom: You observe peaks corresponding to the desired peptide mass +56 Da (or multiples of 56).

  • Cause: This is a classic sign of tert-butylation. The tert-butyl cations generated from the cleavage of Boc or t-butyl protecting groups have alkylated nucleophilic residues like Cysteine, Methionine, or Tryptophan.[5][7][9]

  • Solution: Incorporate effective carbocation scavengers into your cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tert-butyl cation.[5][6] For Cys-containing peptides, a two-step cleavage protocol with a cocktail containing thioanisole and DMS can also mitigate this side reaction.[9]

Issue 2: My mass spectrometry results show a +16 Da adduct, particularly on Methionine-containing peptides.

  • Symptom: Detection of species with a mass increase of 16 Da.

  • Cause: This indicates oxidation of a sensitive residue, most commonly the thioether side chain of Methionine to form methionine sulfoxide.[4][8] Tryptophan can also be susceptible to oxidation.

  • Solution: Use scavengers with reducing properties and perform the cleavage under an inert atmosphere. 1,2-Ethanedithiol (EDT) and thioanisole are effective at suppressing oxidation.[4][10] For Met-containing peptides, newer cleavage solutions containing additives like dimethyl sulfide (DMS) and triphenylphosphine have been developed to eradicate oxidation.[8]

Issue 3: The cleavage of the trityl (Trt) group from my Cysteine residue is incomplete.

  • Symptom: HPLC or LC-MS analysis shows a significant amount of remaining Trt-protected peptide.

  • Cause: The cleavage of the trityl group from cysteine is a reversible reaction.[11] If the highly stable trityl cation is not efficiently trapped, it can re-attach to the nucleophilic thiol group.

  • Solution:

    • Use Effective Scavengers: Ensure a sufficient concentration of scavengers that are highly effective against the trityl cation, such as Triisopropylsilane (TIS) or 1,2-Ethanedithiol (EDT).[10][11]

    • Optimize Cleavage Time: While a longer cleavage time might seem beneficial, it can also increase the chance of re-attachment if scavengers are depleted. A preliminary small-scale cleavage to determine the optimal time is recommended.

    • Sufficient Cocktail Volume: Use an adequate volume of the cleavage cocktail relative to the amount of resin to avoid saturating the scavengers.[11]

Issue 4: My peptide is not precipitating well in cold diethyl ether.

  • Symptom: Little to no white precipitate forms upon adding the TFA filtrate to cold ether.

  • Cause: The peptide may be too short, too hydrophobic, or the volume of ether used is insufficient.[7]

  • Solution:

    • Increase Ether Volume: Use a larger volume of cold diethyl ether, typically at least a 10-fold excess compared to the TFA solution.[7]

    • Ensure Ether is Cold: Pre-chill the ether to -20°C or colder to maximize precipitation.[7]

    • Alternative Solvents: If diethyl ether remains ineffective, try other non-polar solvents, such as a mixture of ether and hexane.[7]

Data Presentation: Cleavage Cocktails and Scavengers

Table 1: Common Acidic Cleavage Cocktails for Peptide Deprotection
Reagent NameComposition (v/v)Primary ApplicationReference
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[7][10]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Arg).[4][10][11]
Cys-Specific 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% EDTGood starting point for peptides containing Cysteine.[11]
Met-Oxidation Prevention 85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S (+ 1mg/mL PPh₃)Eradicates oxidation and reduces S-alkylation of Methionine.[8]
Two-Step Cys Cleavage Step 1 (30 min): 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTTStep 2 (150 min): Add TFA to 80%Minimizes S-tert-butylation of Cysteine.[9]
Table 2: Scavengers and Their Target Residues in TFA Cleavage
ScavengerTarget Residue(s)FunctionReference
Triisopropylsilane (TIS) Trp, Cys, TyrHighly effective carbocation scavenger (e.g., t-butyl, Trityl).[5][6][11]
1,2-Ethanedithiol (EDT) Trp, Cys, MetReduces oxidation and scavenges carbocations.[4][10][11]
Thioanisole Met, TrpProtects thioethers and indoles; suppresses oxidation.[4][5]
Phenol / m-Cresol Tyr, TrpActs as a decoy for carbocations.[6][11]
Water GeneralTraps carbocations to form alcohols (e.g., tert-butanol).[5][11]
Dimethyl Sulfide (DMS) MetHelps prevent oxidation.[4][8]

Experimental Protocols

Protocol 1: Standard Acidic Cleavage of a Peptide from Resin

This protocol describes a general procedure for the simultaneous cleavage of a peptide from the resin and removal of acid-labile side-chain protecting groups using a standard TFA cocktail.

Materials:

  • Peptidyl-resin (dried under vacuum for at least 1 hour)[7]

  • Trifluoroacetic acid (TFA), high purity[12]

  • Scavengers: Triisopropylsilane (TIS), deionized water[7]

  • Dichloromethane (DCM)[12]

  • Cold diethyl ether (-20°C)[12]

  • Reaction vessel, shaker, sintered glass funnel, centrifuge tubes[12]

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin with DCM to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[12]

  • Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, carefully mix 95% TFA, 2.5% TIS, and 2.5% deionized water .[7] Prepare approximately 10-20 mL of cocktail per gram of resin.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Seal the vessel and agitate the mixture at room temperature for 2-4 hours. The optimal time can vary, so a small-scale trial is recommended.[12]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the TFA filtrate. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[7]

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[7][12]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether, centrifuging and decanting each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11][12]

Protocol 2: Mild Basic Removal of an N-Trifluoroacetyl Group

This protocol outlines the deprotection of a trifluoroacetamide from a small molecule under mild basic conditions.[3]

Materials:

  • N-trifluoroacetylated compound

  • Methanol (MeOH) and Water

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., DCM or ethyl acetate)

Procedure:

  • Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Base Addition: Add 1.5 to 3 equivalents of potassium carbonate (or sodium carbonate) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with 1 M HCl.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with a suitable organic solvent (e.g., DCM, 3 times).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Visualizations

G cluster_workflow General Workflow for Acidic Peptide Deprotection prep 1. Prepare Dry Peptidyl-Resin cocktail 2. Prepare Fresh TFA Cleavage Cocktail cleave 3. Cleavage Reaction (2-4h at RT) cocktail->cleave filter 4. Filter Resin & Collect Filtrate cleave->filter precipitate 5. Precipitate Peptide in Cold Ether filter->precipitate wash 6. Wash & Dry Crude Peptide precipitate->wash analyze 7. Analyze Purity (HPLC, LC-MS) wash->analyze

Caption: A generalized workflow for peptide cleavage and deprotection.

G cluster_troubleshooting Troubleshooting Common TFA Cleavage Side Reactions start Analyze Crude Peptide (LC-MS) mass_plus_56 Mass +56 Da? start->mass_plus_56 mass_plus_16 Mass +16 Da? mass_plus_56->mass_plus_16 No sol_56 Cause: tert-Butylation Solution: Use/Increase Scavenger (e.g., TIS) mass_plus_56->sol_56 Yes incomplete Incomplete Deprotection? mass_plus_16->incomplete No sol_16 Cause: Oxidation Solution: Use Reducing Scavenger (e.g., EDT) mass_plus_16->sol_16 Yes sol_incomplete Cause: Reversible Reaction Solution: Optimize Scavengers, Time, and Cocktail Volume incomplete->sol_incomplete Yes success Desired Product incomplete->success No

Caption: A decision tree for troubleshooting TFA deprotection issues.

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, volatile, and corrosive acid that requires careful handling.[13][14]

  • Engineering Controls: Always handle TFA in a properly functioning chemical fume hood.[14][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. For low-volume applications, nitrile gloves may be suitable, but for larger volumes, heavy-duty gloves (e.g., butyl rubber, Viton) are required.[14]

    • Eye Protection: Use chemical safety goggles and a face shield.[16]

    • Clothing: Wear a lab coat and appropriate protective clothing to prevent skin contact.[16]

  • Handling: Avoid inhaling vapors and contact with skin and eyes.[14][17] When diluting, always add acid to water, never the other way around.[14] Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials like bases, oxidizing agents, and metals.[15][18]

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material to soak up the spill and dispose of it as hazardous waste. Do not discharge into drains.[15][18]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][18] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[18]

References

challenges in the scale-up of 2,2,2-Trifluoro-N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2,2-Trifluoro-N-phenylacetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up, and offers potential solutions.

Issue 1: Low Product Yield

Potential Cause Suggested Solution
Incomplete Reaction - Verify Reagent Quality: Ensure the purity of aniline and trifluoroacetic anhydride. Impurities in the starting materials can lead to side reactions and lower yields. - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may improve the reaction rate, but excessive heat can lead to degradation.
Sub-optimal Stoichiometry - Reagent Ratio: While a 1:1 molar ratio of aniline to trifluoroacetic anhydride is theoretically required, a slight excess of the anhydride may be necessary to drive the reaction to completion, especially at a larger scale. However, a large excess can lead to impurity formation.
Poor Mixing - Agitation Efficiency: Inadequate mixing can result in localized "hot spots" and incomplete reaction. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture, especially in larger reactors. Consider the impeller design and agitation speed.
Product Loss During Work-up - Extraction and Washing: Optimize the extraction solvent and the pH of the aqueous washes to minimize product loss. - Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize the recovery of the pure product.

Issue 2: High Impurity Profile

Potential Cause Suggested Solution
Diacylation Byproduct - Controlled Reagent Addition: Add the trifluoroacetic anhydride to the aniline solution slowly and at a controlled temperature. This minimizes localized high concentrations of the anhydride that can lead to the formation of the diacylated byproduct.
Unreacted Starting Materials - Reaction Monitoring: As mentioned for low yield, monitor the reaction to ensure it goes to completion. - Purification: If unreacted starting materials persist, an additional purification step, such as recrystallization or column chromatography, may be necessary.
Degradation Products - Temperature Control: The reaction between aniline and trifluoroacetic anhydride is exothermic. Poor temperature control, especially during scale-up, can lead to product degradation. Implement efficient cooling and monitor the internal temperature of the reactor.
Hydrolysis of Trifluoroacetic Anhydride - Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of trifluoroacetic anhydride to trifluoroacetic acid, which is less reactive.

Issue 3: Poor Physical Properties of the Final Product

Potential Cause Suggested Solution
Inconsistent Crystal Form (Polymorphism) - Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates, agitation, and solvent selection to ensure the consistent formation of the desired polymorph. Seeding with crystals of the desired form can also be beneficial.
Undesirable Particle Size Distribution - Crystallization Parameters: The particle size of the final product is influenced by factors such as the rate of cooling, agitation speed, and the presence of impurities during crystallization. Optimize these parameters to achieve the desired particle size.
Residual Solvent - Drying Conditions: Ensure the product is dried under appropriate conditions (temperature and vacuum) for a sufficient amount of time to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the acylation of aniline with trifluoroacetic anhydride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the trifluoroacetic acid byproduct.

Q2: What are the primary safety concerns when working with trifluoroacetic anhydride?

A2: Trifluoroacetic anhydride is corrosive, a lachrymator, and reacts violently with water.[1][2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting material (aniline). Alternatively, high-performance liquid chromatography (HPLC) can provide a more quantitative analysis of the conversion of aniline to the product.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A common solvent system for the recrystallization of acetanilides is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.

Q5: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?

A5: The primary challenges during scale-up include:

  • Heat Management: The reaction is exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Mixing: Ensuring homogeneous mixing in a large reactor is critical to avoid localized overheating and incomplete reactions.

  • Reagent Addition: The rate of addition of trifluoroacetic anhydride becomes more critical at a larger scale to control the reaction rate and temperature.

  • Product Isolation and Purification: Crystallization and filtration at a large scale require careful control to ensure consistent product quality and yield.

Data Presentation

Table 1: Illustrative Impact of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
048598
25 (Room Temp)29296
5018890 (degradation observed)

This data is illustrative and may vary depending on other reaction conditions.

Table 2: Illustrative Effect of Reagent Stoichiometry on Diacylation Byproduct Formation

Molar Ratio (Aniline:Anhydride)Diacylation Byproduct (%)
1:11.5
1:1.10.8
1:1.53.2

This data is illustrative and assumes controlled addition of the anhydride.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Materials:

  • Aniline (purified)

  • Trifluoroacetic anhydride

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Aniline in DCM cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_anhydride Add Trifluoroacetic Anhydride add_base->add_anhydride react React at Room Temperature add_anhydride->react quench Quench with Water react->quench extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_stoichiometry Sub-optimal Stoichiometry start->suboptimal_stoichiometry poor_mixing Poor Mixing start->poor_mixing workup_loss Product Loss During Work-up start->workup_loss verify_reagents Verify Reagent Quality incomplete_reaction->verify_reagents optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions adjust_ratio Adjust Reagent Ratio suboptimal_stoichiometry->adjust_ratio improve_agitation Improve Agitation poor_mixing->improve_agitation optimize_workup Optimize Work-up/Crystallization workup_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

improving the regioselectivity of reactions with 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2,2-Trifluoro-N-phenylacetamide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to reaction regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected directing effect of the 2,2,2-trifluoroacetamido group (-NHCOCF₃) in electrophilic aromatic substitution (EAS)?

A1: The directing effect of the 2,2,2-trifluoroacetamido group is a nuanced balance of competing electronic effects.

  • Inductive Effect (-I): The trifluoromethyl group (-CF₃) is strongly electron-withdrawing. This effect is transmitted through the carbonyl and nitrogen atoms to the phenyl ring, deactivating it towards electrophilic attack. This deactivation is strongest at the ortho and para positions, which would suggest a meta-directing effect.[1][2]

  • Resonance Effect (+R): The nitrogen atom adjacent to the ring has a lone pair of electrons that can be donated into the aromatic system through resonance. This effect increases electron density at the ortho and para positions, favoring substitution at these sites.[3][4][5]

Typically, the strong deactivation caused by the -CF₃ group makes the resonance effect less pronounced than in a standard acetamido (-NHCOCH₃) group.[3] Consequently, reactions may yield a mixture of isomers, and achieving high regioselectivity can be challenging. The outcome often depends heavily on the specific reaction conditions and the nature of the electrophile.

Q2: Why am I getting a mixture of ortho, para, and meta isomers in my electrophilic aromatic substitution reaction?

A2: Obtaining a mixture of isomers is a common issue stemming from the competing inductive and resonance effects of the trifluoroacetamido group. The relative stability of the carbocation intermediates (Wheland intermediates) for ortho, para, and meta attack are not sufficiently different. The strongly deactivating nature of the group slows the reaction, and highly reactive electrophiles may exhibit lower selectivity.[6]

Q3: Can the trifluoroacetamido group be used as a directing group in reactions other than EAS?

A3: Yes. The trifluoroacetamido group is an effective directing group for ortho-metalation and subsequent C-H functionalization reactions, such as Pd-catalyzed ortho-arylation.[7] In these cases, the nitrogen and/or carbonyl oxygen can coordinate to a metal catalyst, positioning it in proximity to the ortho C-H bond and facilitating its activation. This chelation-assisted strategy often provides high regioselectivity for the ortho product.

Troubleshooting Guide: Poor Regioselectivity in Electrophilic Aromatic Substitution

If you are observing low regioselectivity in an electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts), consider the following troubleshooting steps.

G start Poor Regioselectivity Observed (Mixture of o, p, m isomers) check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to 0 °C or -20 °C). check_temp->lower_temp Yes check_reagent Is the electrophile highly reactive? check_temp->check_reagent No lower_temp->check_reagent mild_reagent Action: Use a milder, more selective reagent or generate the electrophile in situ. check_reagent->mild_reagent Yes check_solvent What is the solvent polarity? check_reagent->check_solvent No mild_reagent->check_solvent solvent_screen Action: Screen solvents of varying polarity (e.g., nonpolar like hexane vs. polar aprotic like CH3CN). check_solvent->solvent_screen outcome Improved Regioselectivity? solvent_screen->outcome

Caption: Troubleshooting workflow for poor regioselectivity in EAS.

Factors and Solutions
IssuePotential CauseRecommended Solution
Low Selectivity High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy barriers between different substitution pathways, leading to reduced selectivity.[6][8]Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can significantly enhance selectivity by favoring the pathway with the lowest activation energy.
Product Mixture Highly Reactive Reagent: Very powerful electrophiles are inherently less selective and may not discriminate effectively between the available positions on the deactivated ring.Use a Milder Reagent: If possible, switch to a less reactive source for the electrophile. For example, use NBS for bromination instead of Br₂ with a strong Lewis acid.
Inconsistent Results Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby altering the product ratio.[6]Screen Solvents: Experiment with solvents of different polarities. A nonpolar solvent might favor a specific isomer over a polar one, or vice versa. Ensure the solvent is anhydrous.

Troubleshooting Guide: Low Yield in Directed Ortho-Arylation

For issues with Pd-catalyzed ortho-arylation, refer to the following guide.

G start Low Yield of Ortho-Arylated Product check_catalyst Is the Pd catalyst/ligand optimal? start->check_catalyst catalyst_screen Action: Screen different Pd sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines, carbenes). check_catalyst->catalyst_screen No / Unsure check_base Is the base appropriate? check_catalyst->check_base Yes catalyst_screen->check_base base_screen Action: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, PivOK). check_base->base_screen No / Unsure check_conditions Are reaction conditions optimized? check_base->check_conditions Yes base_screen->check_conditions conditions_opt Action: Vary temperature, concentration, and reaction time. check_conditions->conditions_opt No outcome Improved Yield? check_conditions->outcome Yes conditions_opt->outcome

Caption: Decision workflow for optimizing directed ortho-arylation.

Optimization Parameters
ParameterImportanceRecommendations
Palladium Source HighPalladium(II) acetate (Pd(OAc)₂) is a common starting point. The choice of precursor can influence the active catalyst formation.
Ligand CriticalThe ligand stabilizes the palladium center and influences its reactivity. Electron-rich, bulky phosphine ligands are often effective. Consider screening ligands like P(tBu)₃ or bulky N-heterocyclic carbenes (NHCs).
Base HighThe base is crucial for the C-H activation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but carboxylate bases (e.g., potassium pivalate, PivOK) can also be highly effective.[9]
Solvent MediumPolar aprotic solvents like DMF, DMAc, or dioxane are typically used. Solvent choice can affect solubility and catalyst stability.
Temperature HighThese reactions often require elevated temperatures (80-120 °C) to facilitate C-H activation. Temperature optimization is key to balancing reaction rate and catalyst decomposition.

Experimental Protocols

Protocol 1: General Procedure for Nitration (Illustrative)

This protocol is a representative example for an electrophilic aromatic substitution and may require optimization.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a solvent such as dichloromethane or acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-mixed solution of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the isomers.

Protocol 2: General Procedure for Pd-Catalyzed Ortho-Arylation (Illustrative)

This protocol is a general guide for a directed C-H functionalization and requires optimization for specific substrates.

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., PCy₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vial.

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired ortho-arylated product.[9]

References

Validation & Comparative

A Comparative Guide to Amine Protection: Trifluoroacetic Anhydride and Alternative Trifluoroacetylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in pharmaceutical and drug development, the judicious protection and deprotection of amine functionalities is paramount. The trifluoroacetyl group is a valuable tool in this context, offering unique properties of stability and selective removal. This guide provides a detailed comparison of trifluoroacetic anhydride (TFAA), a common reagent for introducing the trifluoroacetyl protecting group, with other trifluoroacetylating agents. We present experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the optimal strategy for their synthetic needs.

Performance Comparison of Trifluoroacetylating Agents

The selection of a trifluoroacetylating agent is dictated by the substrate's reactivity, the desired reaction conditions, and the overall synthetic strategy. While trifluoroacetic anhydride is a powerful and widely used reagent, other methods offer advantages in terms of milder conditions or simplified workup procedures. The following table summarizes the performance of various trifluoroacetylating agents based on reported experimental data.

Reagent/MethodSubstrateReaction ConditionsYield (%)Deprotection ConditionsRef.
Trifluoroacetic Anhydride Penta-acetyl hexazaisowurtzitane derivative38 °C, 24 hNot specified, but reaction was completeMild conditions with ethanol[1]
Trifluoroacetic Anhydride Thiolmethylated polymer0 °C to 45-50 °C, 20.5 h in dry dioxaneNot applicable (reagent preparation)Not applicable[2]
Polymer-bound trifluoroacetylthio-methyl resin Phenyl amineReflux in dry dioxane, 24 h80Not specified[2]
Polymer-bound trifluoroacetylthio-methyl resin Benzyl amineReflux in dry dioxane, 24 h91Not specified[2]
Polymer-bound trifluoroacetylthio-methyl resin Hexyl amineReflux in dry dioxane, 24 h93Not specified[2]
Polymer-bound trifluoroacetylthio-methyl resin Isopropyl amineReflux in dry dioxane, 24 h90Not specified[2]
Ethyl trifluoroacetate Amino acidsMethanol, triethylamine, room temperature, 3 h>99Sodium borohydride in THF/ethanol[3][4]
Trifluoroacetic acid with trichloroacetonitrile and triphenylphosphine Various aminesRoom temperature, 24 h78-95Not specified[5]

Understanding the Role of 2,2,2-Trifluoro-N-phenylacetamide

It is crucial to clarify that this compound is the product of the trifluoroacetylation of aniline (phenylamine). It is a trifluoroacetamide-protected amine, not a reagent used for protecting other amines. The comparison, therefore, focuses on the reagents that install the trifluoroacetyl protecting group.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the protection of an amine using trifluoroacetic anhydride and the subsequent deprotection of the resulting trifluoroacetamide.

Protocol 1: Protection of an Amine using Trifluoroacetic Anhydride

This protocol is adapted from a procedure for the protection of a hydroxyl group, which is analogous for an amine.[1]

Materials:

  • Amine-containing substrate

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

  • Ice/water bath

Procedure:

  • Dissolve the amine-containing substrate in an appropriate volume of dichloromethane.

  • Cool the solution in an ice/water bath.

  • Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1 to 24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetylated product.

  • Purify the product as necessary, for example, by column chromatography.

Protocol 2: Deprotection of a Trifluoroacetamide

This protocol describes a mild deprotection method using sodium borohydride.[3][4]

Materials:

  • N-trifluoroacetylated substrate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the N-trifluoroacetylated substrate in a 1:1 (v/v) mixture of THF and ethanol.

  • Add an excess of sodium borohydride to the solution in portions.

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring for the completion of the reaction.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting free amine if necessary.

An alternative mild deprotection can often be achieved by solvolysis in an alcohol, such as ethanol or methanol, sometimes with the addition of a mild base.[1]

Logical Workflow for Amine Protection and Deprotection

The overall process of utilizing a trifluoroacetyl protecting group involves two key stages: the protection of the amine and its subsequent deprotection to reveal the free amine at the desired point in the synthetic sequence.

AmineProtectionWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Amine (R-NH2) Reaction_P Amine->Reaction_P TFAA Trifluoroacetylating Agent (e.g., TFAA) TFAA->Reaction_P ProtectedAmine Protected Amine (R-NHCOCF3) ProtectedAmine_ref Protected Amine (R-NHCOCF3) ProtectedAmine->ProtectedAmine_ref Reaction_P->ProtectedAmine DeprotectionReagent Deprotection Reagent (e.g., NaBH4 or Alcohol) Reaction_D DeprotectionReagent->Reaction_D FreeAmine Free Amine (R-NH2) ProtectedAmine_ref->Reaction_D Reaction_D->FreeAmine

Caption: Workflow of Amine Trifluoroacetylation and Deprotection.

Conclusion

Trifluoroacetic anhydride is a potent and effective reagent for the introduction of the trifluoroacetyl protecting group, particularly when stability to harsh, oxidative conditions is required. However, its high reactivity necessitates careful handling and consideration of potential side reactions.[2] Alternative methods, such as the use of ethyl trifluoroacetate or activation of trifluoroacetic acid with coupling reagents, can provide milder conditions and high yields, expanding the toolkit available to synthetic chemists.[3][4][5] The choice of deprotection strategy is equally critical, with options ranging from reductive cleavage with sodium borohydride to simple solvolysis, allowing for orthogonal removal in the presence of other protecting groups.[1][3][4] This guide provides the necessary data and protocols to make an informed decision for the successful implementation of the trifluoroacetyl protecting group in complex syntheses.

References

alternative reagents to 2,2,2-Trifluoro-N-phenylacetamide for trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in the fields of medicinal chemistry, agrochemicals, and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While 2,2,2-Trifluoro-N-phenylacetamide has its applications, a diverse and powerful arsenal of alternative reagents has been developed, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the leading alternative reagents for trifluoromethylation, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your research.

Mechanistic Approaches to Trifluoromethylation

Modern trifluoromethylation methods can be broadly classified into three main categories based on the nature of the trifluoromethylating species: electrophilic, nucleophilic, and radical. The choice of reagent class is dictated by the electronic properties of the substrate and the desired bond formation.

Trifluoromethylation_Approaches cluster_electrophilic Electrophilic (CF₃⁺ synthon) cluster_nucleophilic Nucleophilic (CF₃⁻ synthon) cluster_radical Radical (CF₃•) Togni Togni Reagents Umemoto Umemoto Reagents Shibata Shibata Reagents Ruppert_Prakash Ruppert-Prakash Reagent Fluoroform_derived Fluoroform-derived Reagents Langlois Langlois Reagent Photoredox Photoredox Catalysis (e.g., with CF₃SO₂Cl) Substrate Organic Substrate Substrate->Togni Nucleophilic Substrates (e.g., enolates, arenes) Substrate->Umemoto Nucleophilic Substrates (e.g., silyl enol ethers) Substrate->Shibata Substrate->Ruppert_Prakash Electrophilic Substrates (e.g., carbonyls) Substrate->Fluoroform_derived Substrate->Langlois Arenes, Alkenes Substrate->Photoredox Arenes, Heteroarenes

Caption: Overview of the main classes of trifluoromethylation reagents and their general substrate types.

Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylating agents are highly valuable for their ability to react with a wide range of nucleophiles. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1]

Performance Comparison of Electrophilic Reagents
Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Hypervalent Iodine Togni Reagent I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1]Can be more expensive than other options.[1]
Sulfonium Salts Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1][2]May require harsher conditions; some derivatives are less stable.[1]
Sulfoximine Salts Shibata Reagentsβ-ketoestersShelf-stable and commercially available.[1]Less extensively studied compared to Togni and Umemoto reagents.[1]
Performance Data: Trifluoromethylation of β-Ketoesters
ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate94[1]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate91[1]
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[2]

Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.

Experimental Protocol: Trifluoromethylation of Indole with Togni Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.

Materials:

  • Indole

  • Togni Reagent II

  • Zinc triflate (Zn(OTf)₂)

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add indole (1.0 mmol) and Togni Reagent II (1.2 mmol).

  • Add anhydrous DCM (5 mL) and stir the mixture until the solids are dissolved.

  • Add Zn(OTf)₂ (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated indole.

Electrophilic_Trifluoromethylation_Workflow start Start: Combine Indole and Togni Reagent II in DCM add_catalyst Add Zn(OTf)₂ catalyst start->add_catalyst reaction Stir at room temperature (12-24h) add_catalyst->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction purification Dry, concentrate, and purify via column chromatography extraction->purification product Product: Trifluoromethylated Indole purification->product

Caption: Experimental workflow for the trifluoromethylation of indole using Togni Reagent II.

Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylation reagents are essential for the introduction of the CF₃ group into electrophilic substrates such as aldehydes, ketones, and imines. The most well-known reagent in this category is the Ruppert-Prakash reagent.[2]

Key Nucleophilic Reagents and Their Precursors
ReagentPrecursor/GenerationTypical SubstratesActivator
Ruppert-Prakash Reagent (TMSCF₃) Commercially availableAldehydes, ketones, iminesFluoride source (e.g., TBAF, CsF)
Fluoroform-derived Reagents Fluoroform (HCF₃)Non-enolizable carbonylsStrong base
Trifluoromethanesulfinic Acid Derivatives Trifluoromethanesulfinate saltsNon-enolizable ketones and aldehydesPotassium tert-butoxide
Performance Data: Trifluoromethylation of Benzaldehyde
ReagentActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)TBAFHigh[1]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCsF95[3]
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[1]

  • Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the α-trifluoromethyl alcohol.

Radical Trifluoromethylation Reagents

Radical trifluoromethylation has become a powerful method, especially for the functionalization of arenes and heteroarenes. These methods often employ mild conditions, including photoredox catalysis.[4][5]

Prominent Radical Trifluoromethylation Reagents
ReagentGeneration of CF₃•Typical Applications
Langlois Reagent (CF₃SO₂Na) Oxidation (e.g., with tBuOOH)Trifluoromethylation of arenes and heteroarenes.[1]
Triflyl Chloride (CF₃SO₂Cl) Photoredox catalysisDirect C-H trifluoromethylation of arenes and heteroarenes.[5]
Umemoto/Togni Reagents Photoredox catalysisCan also serve as radical CF₃ precursors under specific conditions.[6]
Experimental Protocol: Radical Trifluoromethylation of an Arene with Langlois Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH₂Cl₂) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.[1]

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]

Radical_Trifluoromethylation_Pathway cluster_initiation Radical Generation cluster_propagation Propagation Langlois CF₃SO₂Na CF3_radical •CF₃ Langlois->CF3_radical Oxidation Oxidant tBuOOH Oxidant->CF3_radical Radical_Adduct [Arene-CF₃]• CF3_radical->Radical_Adduct Arene Arene Arene->Radical_Adduct Addition Product Trifluoromethylated Arene Radical_Adduct->Product Oxidation & Rearomatization

Caption: Simplified logical pathway for radical trifluoromethylation of an arene.

Conclusion

The field of trifluoromethylation has evolved significantly, providing chemists with a robust toolkit of reagents that operate through diverse mechanistic pathways. For electrophilic trifluoromethylation, Togni and Umemoto reagents are the workhorses, offering broad applicability.[7][8] In the nucleophilic realm, the Ruppert-Prakash reagent remains a staple, with newer methods utilizing fluoroform offering more sustainable alternatives.[3][9] Radical trifluoromethylation, particularly through photoredox catalysis, has opened new avenues for late-stage functionalization under mild conditions.[5] The selection of an appropriate reagent will ultimately depend on the specific substrate, desired reaction conditions, and functional group tolerance, with the information provided in this guide serving as a valuable starting point for experimental design.

References

A Comparative Guide to Trifluoroacetamide, Boc, and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides. This guide provides an objective, data-driven comparison of three key α-amino protecting groups: the well-established tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, alongside the more specialized Trifluoroacetamide (TFA or Tfa) group. This comparative analysis is intended to equip researchers with the necessary information to make informed decisions for their specific peptide synthesis challenges.

At a Glance: Key Characteristics

FeatureTrifluoroacetamide (TFA/Tfa)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Mildly basic (e.g., aqueous piperidine, NaOH) or reductive (e.g., NaBH4)[1][2]Acidic (e.g., 50% TFA in DCM)[3][4]Basic (e.g., 20% piperidine in DMF)[1][5]
Orthogonality Orthogonal to acid-labile groups (Boc, tBu, Trt)[3]Quasi-orthogonal to benzyl-based side-chain protection[6]Fully orthogonal to acid-labile side-chain protection (tBu, Trt, Pbf)[5][7]
Primary Application Side-chain protection (e.g., Lys(Tfa)), specialized Nα-protection strategies[8]Solid-Phase Peptide Synthesis (SPPS), particularly for long or aggregation-prone sequences[2][4]Routine Solid-Phase Peptide Synthesis (SPPS), synthesis of modified or sensitive peptides[5][9]
Key Advantage Stability to strong acids, enabling unique deprotection strategies[3][10]Robust, well-established, can suppress aggregation[2][11]Mild deprotection conditions, automation-friendly, UV monitoring of deprotection[9][11]
Key Disadvantage Prone to racemization during activation, potential for chain cleavage during alkaline hydrolysis. Not commonly used for Nα-protection in standard SPPS[1]Repetitive acid treatment can degrade sensitive peptides; final cleavage often requires hazardous HF[4][11]Potential for side reactions like aspartimide formation; Fmoc-protected amino acids can be more expensive[11][12]

Chemical Structures of the Protecting Groups

G cluster_TFA Trifluoroacetamide (Tfa) cluster_Boc tert-Butoxycarbonyl (Boc) cluster_Fmoc 9-Fluorenylmethyloxycarbonyl (Fmoc) TFA Boc Fmoc

Caption: Chemical structures of the Trifluoroacetamide (Tfa), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

Comparative Analysis

This section provides a detailed comparison of the performance and applications of the TFA, Boc, and Fmoc protecting groups in the context of solid-phase peptide synthesis (SPPS).

Trifluoroacetamide (TFA/Tfa) Group

The trifluoroacetyl (Tfa) group is primarily utilized for the protection of side chains, such as the ε-amino group of lysine, due to its stability in strong acidic conditions.[8] Its use as a temporary Nα-protecting group in standard SPPS is less common due to concerns about racemization during amino acid activation and the potential for peptide bond cleavage under certain basic deprotection conditions.[1]

However, a novel approach utilizing the trifluoroacetamide (Tfac) group for Nα-protection in SPPS has been proposed, with a unique deprotection method involving sodium borohydride (NaBH4) in a mixed solvent system.[2] This method offers orthogonality to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.[2]

Quantitative Data for Tfa/Tfac Nα-Protection:

Quantitative, side-by-side comparative data for Nα-Tfa/Tfac protection in routine SPPS is not as readily available in the literature as for Boc and Fmoc. The primary focus of available data is on its orthogonality and specific applications.

ParameterTrifluoroacetamide (TFA/Tfac)
Nα-Deprotection Reagent 1 M Piperidine in H2O, 0.2 M NaOH in aqueous methanol, or NaBH4 in THF/EtOH[1][2]
Deprotection Time Variable, can be rapid with NaBH4[2]
Orthogonality to Side-Chain Protection Orthogonal to acid-labile (tBu, Boc, Trt) and Fmoc-labile side chains[2][3]
Boc Protecting Group Strategy

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a cornerstone of SPPS, particularly effective for the synthesis of long or hydrophobic peptides that are prone to aggregation.[2][11] This strategy relies on the graduated acid lability of the Nα-Boc group and the more acid-stable benzyl-based side-chain protecting groups.

Quantitative Data for Boc Strategy:

ParameterBoc Protecting Group
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4][13]
Nα-Deprotection Time 20-30 minutes[13]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[2][4]
Common Side Reactions t-Butylation of Trp and Met, aspartimide formation[14]
Fmoc Protecting Group Strategy

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the most widely used method for SPPS in both academic and industrial settings.[7] Its popularity stems from its mild deprotection conditions and true orthogonality, where the base-labile Nα-Fmoc group is removed without affecting the acid-labile side-chain protecting groups.[5][7]

Quantitative Data for Fmoc Strategy:

ParameterFmoc Protecting Group
Nα-Deprotection Reagent 20% Piperidine in Dimethylformamide (DMF)[5][13]
Nα-Deprotection Time 5-20 minutes (often performed in two steps)[13]
Final Cleavage Reagent Trifluoroacetic acid (TFA) with scavengers[5]
Common Side Reactions Aspartimide formation, diketopiperazine formation, racemization of sensitive residues (e.g., His, Cys)[12]

Experimental Protocols

Nα-Deprotection Protocols

1. Trifluoroacetamide (Tfac) Deprotection (Reductive)

  • Reagents: Sodium borohydride (NaBH4), Anhydrous Ethanol (EtOH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the Tfac-protected peptide-resin in a 1:1 (v/v) mixture of anhydrous EtOH and anhydrous THF.[2]

    • Add 10 equivalents of sodium borohydride to the suspension.[2]

    • Agitate the mixture vigorously. Note: This reaction generates hydrogen gas, and the reaction vessel may become pressurized.[2]

    • Allow the reaction to proceed for 30 minutes.[2]

    • Wash the resin thoroughly with THF, followed by DCM, to remove excess reagents and byproducts.

2. Boc Deprotection (Acidic)

  • Reagents: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Swell the Boc-protected peptide-resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[3]

    • Filter and add a fresh solution of 50% TFA in DCM.

    • Agitate the mixture for an additional 20-25 minutes.[3]

    • Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as 10% Diisopropylethylamine (DIPEA) in DCM.[13]

3. Fmoc Deprotection (Basic)

  • Reagents: 20% Piperidine in Dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[13]

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[13]

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Final Cleavage and Deprotection Protocols

1. Boc Strategy Final Cleavage (HF Cleavage)

  • Caution: This procedure is highly hazardous and requires specialized equipment and trained personnel.

  • Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole).

  • Procedure:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole.

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[13]

    • Evaporate the HF under vacuum.

    • Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

2. Fmoc Strategy Final Cleavage (TFA Cleavage)

  • Reagents: Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 or a simpler mixture of TFA/water/triisopropylsilane (TIS) 95:2.5:2.5).[13]

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]

    • Stir the mixture at room temperature for 2-4 hours.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Isolate the peptide by centrifugation and wash with cold diethyl ether.

Visualizing the Peptide Synthesis Workflow

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin with Linker First_AA Couple First Protected Amino Acid Resin->First_AA Protected_Peptide Nα-Protected Peptide-Resin First_AA->Protected_Peptide Deprotection Nα-Deprotection Protected_Peptide->Deprotection Final_Cleavage Final Cleavage and Side-Chain Deprotection Protected_Peptide->Final_Cleavage Completed Sequence Free_Amine Free N-terminus Peptide-Resin Deprotection->Free_Amine Wash Wash Free_Amine->Wash Couple_Next_AA Couple Next Protected Amino Acid Couple_Next_AA->Protected_Peptide Elongated Chain Repeat Repeat Cycle Couple_Next_AA->Repeat Wash->Couple_Next_AA Repeat->Deprotection Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Orthogonality cluster_conditions Deprotection Conditions TFA TFA/Tfac (Nα or Side-Chain) Reductive Reductive (NaBH4) TFA->Reductive Mild_Base Mild Base TFA->Mild_Base Boc Boc (Nα or Side-Chain) Acid Strong Acid (TFA, HF) Boc->Acid Fmoc Fmoc (Nα) Base Base (Piperidine) Fmoc->Base Acid_Labile_SC Acid-Labile Side-Chain (tBu, Trt) Acid_Labile_SC->Acid

References

Comparative Guide to Analytical Methods for 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,2,2-Trifluoro-N-phenylacetamide. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document outlines two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing an objective comparison of their performance based on established validation parameters.

While specific validated methods for this compound are not abundantly available in public literature, this guide extrapolates typical performance characteristics from validated methods for structurally similar fluorinated and acetamide compounds. The experimental protocols provided are based on well-established principles and can serve as a starting point for method development and validation for the target analyte.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of small organic molecules similar to this compound. These values are intended to provide a general comparison to guide method selection.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 - 2 µg/mL~0.05 - 0.5 µg/mL
Specificity/Selectivity Good (dependent on chromatographic resolution)Excellent (based on mass fragmentation)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk material and simple formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Methanol (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-270 nm for aromatic compounds).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for impurity profiling.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Ethyl Acetate (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400 (or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of the analyte).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol or ethyl acetate (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in the appropriate solvent to a concentration within the calibration range.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Analysis J->K Implement for Routine Use L Method Transfer K->L M Lifecycle Management & Revalidation L->M

Caption: General workflow for analytical method validation.

HPLC_vs_GCMS_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc High-Performance Liquid Chromatography hplc_adv Advantages: - High Throughput - Robust for Routine QC - Lower Cost hplc_disadv Disadvantages: - Lower Selectivity (UV) - May require more method development for complex matrices gcms Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - Excellent Selectivity & Sensitivity - Definitive Identification - Suitable for Impurity Profiling gcms_disadv Disadvantages: - Lower Throughput - Higher Cost & Complexity - Requires analyte to be volatile and thermally stable Analyte 2,2,2-Trifluoro- N-phenylacetamide Analyte->hplc Suitable for non-volatile or thermally labile compounds Analyte->gcms Requires volatility and thermal stability

Caption: Comparison of HPLC and GC-MS for the analysis of this compound.

A Spectroscopic Comparison of 2,2,2-Trifluoro-N-phenylacetamide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2,2,2-Trifluoro-N-phenylacetamide and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data in a clear and comparative format, this document aims to facilitate the characterization and differentiation of this important class of fluorinated organic compounds.

Introduction

This compound, also known as trifluoroacetanilide, and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Spectroscopic analysis is fundamental to the synthesis and characterization of these compounds, providing unambiguous structural confirmation and insights into their electronic properties. This guide focuses on a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound and a selection of its para-substituted derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives with electron-donating (-OCH₃), electron-withdrawing (-NO₂), and halogen (-Cl) substituents on the phenyl ring. These substituents are chosen to illustrate the electronic effects on the spectroscopic properties of the molecules.

Table 1: ¹H NMR Data (δ, ppm) in CDCl₃

CompoundAr-H (ortho to NH)Ar-H (meta to NH)NH (amide)Other
This compound~7.6~7.2-7.4~8.0-8.5-
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide~7.5~6.9~8.0-8.53.8 (s, 3H, -OCH₃)
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide~7.8~8.3~8.5-9.0-
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide~7.6~7.3~8.0-8.5-

Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃

CompoundC=OCF₃Ar-C (ipso to NH)Ar-C (ortho to NH)Ar-C (meta to NH)Ar-C (para to NH)Other
This compound~155 (q)~116 (q)~136~121~129~125-
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide~155 (q)~116 (q)~129~122~114~157~55 (-OCH₃)
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide~156 (q)~116 (q)~143~120~125~145-
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide~155 (q)~116 (q)~135~122~129~130-

Table 3: ¹⁹F NMR Data (δ, ppm) in CDCl₃

CompoundCF₃
This compound~ -76
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide~ -76
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide~ -76
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide~ -76

Table 4: Key IR Absorption Frequencies (cm⁻¹) (KBr Pellet)

CompoundN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)C-F Stretch
This compound~3300~1700~1550~1100-1200
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide~3300~1695~1540~1100-1200
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide~3300~1710~1560~1100-1200
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide~3300~1705~1545~1100-1200

Table 5: Mass Spectrometry Data (m/z) for Molecular Ion [M]⁺

CompoundFormulaMolecular Weight[M]⁺
This compoundC₈H₆F₃NO189.13189
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamideC₉H₈F₃NO₂219.16219
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamideC₈H₅F₃N₂O₃234.13234
N-(4-chlorophenyl)-2,2,2-trifluoroacetamideC₈H₅ClF₃NO223.58223/225 (isotope pattern)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically sufficient. For ¹⁹F NMR, a dedicated or switchable probe is required.

  • Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹⁹F NMR : Proton-decoupled spectra are generally acquired. The spectral width will depend on the specific compounds but is typically wider than for ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 100-200 mg) and pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

  • Data Acquisition : A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source is commonly used for these types of molecules. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing mixtures and confirming purity.

  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition (Electron Ionization - EI) : The sample is introduced into the ion source of the mass spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Synthesis, Characterization, and Screening

The following diagram illustrates a typical workflow for the synthesis, spectroscopic characterization, and initial biological screening of novel this compound derivatives.

G Workflow for the Development of Novel this compound Derivatives cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_screening Biological Evaluation cluster_outcome Outcome start Starting Materials (Substituted Anilines, Trifluoroacetic Anhydride) reaction Acylation Reaction start->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (1H, 13C, 19F) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms purity Purity Assessment nmr->purity ir->purity ms->purity bio_screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purity->bio_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies bio_screening->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: A logical workflow from chemical synthesis to biological evaluation.

A Comparative Guide to Assessing the Purity of Synthesized 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a critical parameter in research and drug development, directly impacting experimental outcomes, reproducibility, and the safety profile of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,2,2-Trifluoro-N-phenylacetamide, a key intermediate in various chemical syntheses. We present supporting experimental data and detailed protocols for several common analytical techniques, offering a framework for the robust characterization of this compound and its non-fluorinated analog, N-phenylacetamide.

Introduction to Purity Assessment

The synthesis of this compound typically involves the acylation of aniline with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride. While this reaction is generally efficient, the final product can contain various impurities that require careful identification and quantification.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials: Aniline and trifluoroacetic acid (from the hydrolysis of the anhydride).

  • Diacylated Byproduct: N,N-bis(trifluoroacetyl)aniline can form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).

Accurate purity assessment is crucial to ensure that these impurities do not interfere with subsequent reactions or biological assays. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for this purpose.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on the nature of the compound, the expected impurities, and the desired level of sensitivity and accuracy. Below is a comparative summary of common methods for analyzing this compound and a suitable alternative for comparison, N-phenylacetamide.

TechniqueParameterThis compoundN-phenylacetamide (Alternative)
HPLC Typical Purity >99%>98%
Common Impurities Detected Aniline, Trifluoroacetic acid, N,N-bis(trifluoroacetyl)anilineAniline, Acetic acid, Diacetylaniline
GC-MS Typical Purity >99.5%>99%
Common Impurities Detected Volatile organic solvents, AnilineVolatile organic solvents, Aniline
NMR (¹H, ¹⁹F, ¹³C) Primary Use Structural confirmation and identification of impuritiesStructural confirmation and identification of impurities
Key Spectral Features Distinctive quartet for CF₃ group in ¹⁹F NMRCharacteristic signals for the acetyl and phenyl groups in ¹H NMR
Melting Point Expected Range (°C) 86-90 °C[1][2]113-115 °C
Indication of Purity Sharp melting point within the expected rangeSharp melting point within the expected range

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.

Synthesis of this compound

Materials:

  • Aniline

  • Trifluoroacetic anhydride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath with stirring.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals for this compound include a broad singlet for the N-H proton and multiplets for the aromatic protons.

  • ¹⁹F NMR: Dissolve the sample in an appropriate deuterated solvent. The spectrum will show a characteristic singlet or quartet (depending on the coupling to the N-H proton) for the -CF₃ group.

  • ¹³C NMR: Dissolve the sample in CDCl₃. The spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

Melting Point Analysis
  • Apparatus: A standard melting point apparatus.

  • Procedure: Place a small amount of the finely powdered, dry sample into a capillary tube. Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting point range close to the literature value is indicative of high purity.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding the logical sequence of steps in purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR MP Melting Point Purification->MP Purity_Data Quantitative Purity Data HPLC->Purity_Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MP->Purity_Data

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Logical Relationships in Purity Determination

The different analytical techniques provide complementary information that, when combined, gives a comprehensive picture of the compound's purity.

Purity_Logic cluster_analytical_data Analytical Data cluster_assessment Purity Conclusion HPLC_Data HPLC Data (Quantitative Purity) Purity_Conclusion Comprehensive Purity Assessment HPLC_Data->Purity_Conclusion GCMS_Data GC-MS Data (Impurity Profile) GCMS_Data->Purity_Conclusion NMR_Data NMR Data (Structure) NMR_Data->Purity_Conclusion MP_Data Melting Point (Physical Constant) MP_Data->Purity_Conclusion

Caption: Logical relationship of different analytical techniques leading to a comprehensive purity assessment.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While techniques like melting point analysis provide a quick preliminary indication of purity, chromatographic methods such as HPLC and GC-MS are indispensable for accurate quantification and the identification of volatile and non-volatile impurities. NMR spectroscopy remains the gold standard for structural confirmation. For a comprehensive and reliable assessment, it is recommended to utilize a combination of these techniques. By following the detailed protocols and considering the comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

The Impact of Trifluoroacetylation on the Anticonvulsant Properties of N-Phenylacetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,2,2-Trifluoro-N-phenylacetamide derivatives against their non-fluorinated or alternatively halogenated analogues, with a specific focus on their anticonvulsant properties. The inclusion of a trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced pharmacological activity. This guide summarizes key quantitative data, details the experimental protocols used for evaluation, and illustrates the proposed mechanism of action.

Data Presentation: Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of a series of N-(3-chlorophenyl)acetamide analogues and their corresponding N-[3-(trifluoromethyl)phenyl]acetamide derivatives in the Maximal Electroshock (MES) and 6-Hz seizure models in mice. The data is extracted from a study by Obniska et al. (2015), which highlights the significant increase in anticonvulsant protection conferred by the trifluoromethyl substitution.[1]

Compound IDPhenyl Ring SubstituentAnalogue TypeMES Screen (% Protection at 100 mg/kg, i.p., after 4h)6-Hz Screen (% Protection at 100 mg/kg, i.p., after 2h)
3 3-ClChloro0%Not Reported
14 3-CF3Trifluoromethyl75%25%
5 3-ClChloro0%Not Reported
16 3-CF3Trifluoromethyl75%25%
7 3-ClChloro0%Not Reported
18 3-CF3Trifluoromethyl100%25%
8 3-ClChloro0%Not Reported
19 3-CF3Trifluoromethyl100% (at 0.5h)25%
9 3-ClChloro0%Not Reported
20 3-CF3Trifluoromethyl100%50%

Data presented is a selection from the referenced study to illustrate the structure-activity relationship.

Experimental Protocols

The following are detailed methodologies for the key anticonvulsant screening experiments cited.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • The test compound is administered to a group of animals, typically via intraperitoneal (i.p.) injection or oral gavage.

    • At the time of predicted peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection. The percentage of protected animals in the test group is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • The test compound is administered to the animals.

    • At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously in the midline of the neck.

    • Animals are placed in individual observation cages and monitored for the next 30 minutes.

  • Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) is considered protection.

6-Hz Seizure Model

This model is used to identify compounds effective against psychomotor seizures, which are often resistant to standard antiepileptic drugs.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • The test compound is administered to the animals.

    • A local anesthetic and saline are applied to the corneas as in the MES test.

    • A long-duration, low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms rectangular pulse for 3 seconds) is delivered via the corneal electrodes.

    • Animals are observed for characteristic seizure behaviors such as a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: The absence of these seizure behaviors within a one-minute observation period is defined as protection.

Mandatory Visualization

Proposed Mechanism of Action

The anticonvulsant activity of many N-phenylacetamide derivatives is thought to be mediated through the modulation of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, there is excessive, rapid firing of neurons. By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing that underlies seizure activity.

G cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_effect Result Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_inactive Voltage-Gated Na+ Channel (Inactive) Na_channel_open->Na_channel_inactive Inactivation Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_inactive->Na_channel_closed Repolarization Reduced_firing Reduced Neuronal High-Frequency Firing Na_channel_inactive->Reduced_firing Prolonged Inactivation Na_channel_closed->Na_channel_open Depolarization Drug Trifluoro-N-phenylacetamide Derivative Drug->Na_channel_inactive Binds and Stabilizes Anticonvulsant_effect Anticonvulsant Effect Reduced_firing->Anticonvulsant_effect

References

A Comparative Cost-Benefit Analysis of 2,2,2-Trifluoro-N-phenylacetamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and overall synthetic utility. In the realm of trifluoroacetylation, a key transformation in the synthesis of many pharmaceuticals and agrochemicals, various reagents are available. This guide provides a comprehensive cost-benefit analysis of 2,2,2-Trifluoro-N-phenylacetamide, comparing it with its primary alternative, trifluoroacetic anhydride (TFAA), and other methods. The analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic endeavors.

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Trifluoroacetylation is a common method to introduce this moiety, often by acylating amines, alcohols, and other nucleophiles. While highly effective, the choice of the trifluoroacetylating agent can have significant implications for the overall cost, safety, and efficiency of a synthetic route.

Cost and Physical Properties: A Head-to-Head Comparison

A primary consideration in reagent selection is cost. The following table provides a comparative overview of the pricing for this compound and Trifluoroacetic Anhydride (TFAA).

ReagentChemical FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Indicative Price (€/100g)
This compoundC₈H₆F₃NO189.13Powder89220-225~1,302.00[1]
Trifluoroacetic Anhydride (TFAA)C₄F₆O₃210.03Liquid-63.539.15~123.65[2]

Key Observations:

  • Cost: Trifluoroacetic anhydride (TFAA) is significantly less expensive than this compound on a weight basis.

  • Physical State: this compound is a stable, high-boiling point solid, which can be an advantage in terms of handling and reduced volatility compared to the highly volatile and corrosive liquid, TFAA.[1][3]

Performance and Reactivity in Trifluoroacetylation

While cost is a major factor, the performance of a reagent in a specific reaction is paramount. The choice between this compound and TFAA often comes down to a trade-off between reactivity and selectivity.

Trifluoroacetic Anhydride (TFAA): The Highly Reactive Workhorse

TFAA is a powerful and widely used trifluoroacetylating agent due to its high reactivity.[4] It readily reacts with a broad range of nucleophiles, including amines, alcohols, and phenols, often without the need for a catalyst. However, this high reactivity can also be a drawback, leading to:

  • Lack of Selectivity: In molecules with multiple nucleophilic sites, TFAA can lead to over-acylation or reaction at unintended positions.

  • Harsh Reaction Conditions: The reaction is often highly exothermic and produces trifluoroacetic acid as a corrosive byproduct, which may not be suitable for sensitive substrates.

  • Byproduct Formation: The high reactivity can lead to the formation of undesired byproducts, complicating purification.[5]

This compound: The Milder, More Selective Alternative

This compound offers a milder approach to trifluoroacetylation. Its lower reactivity compared to TFAA can be advantageous in several scenarios:

  • Increased Selectivity: It can allow for the selective acylation of more reactive functional groups in the presence of less reactive ones.

  • Milder Reaction Conditions: Reactions can often be carried out under less stringent conditions, which is beneficial for complex and sensitive molecules.

  • Improved Handling: As a stable solid, it is easier and safer to handle than the volatile and corrosive TFAA.[1]

The reaction with this compound typically requires activation or proceeds with less reactive nucleophiles under specific conditions. For instance, it can react with amines to form the corresponding trifluoroacetylated amine.[1]

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the trifluoroacetylation of an amine using both TFAA and a general approach for this compound.

Protocol 1: Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride (TFAA)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Amine (1.0 eq)

  • Trifluoroacetic Anhydride (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the trifluoroacetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Trifluoroacetylation of an Amine using this compound

This is a generalized protocol, as the reactivity of this compound is lower and may require specific conditions or catalysts depending on the amine's nucleophilicity.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • High-boiling point aprotic solvent (e.g., DMF, DMSO, or a non-polar solvent like toluene)

  • Optional: Catalyst (e.g., a Lewis acid or a base, depending on the mechanism)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Combine the amine and this compound in a suitable solvent in a round-bottom flask under an inert atmosphere.

  • If required, add the catalyst.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

Safety is a non-negotiable aspect of laboratory work. The safety profiles of this compound and TFAA differ significantly.

ReagentGHS Hazard StatementsKey Safety Precautions
This compound H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][6][7]Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[1][6]
Trifluoroacetic Anhydride (TFAA) H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects. EUH014: Reacts violently with water.[3]Wear protective gloves, clothing, and eye/face protection. Use only in a chemical fume hood. Do not breathe mist/vapors/spray. Keep away from water and moisture.[3]

Key Safety Considerations:

  • TFAA is highly corrosive and reacts violently with water, requiring careful handling in a moisture-free environment and the use of personal protective equipment suitable for corrosive materials.[3]

  • This compound , being a solid, poses a lower risk of inhalation exposure compared to the volatile TFAA, although appropriate measures should still be taken to avoid dust inhalation.[1][6]

Decision-Making Workflow for Reagent Selection

The choice of a trifluoroacetylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.

ReagentSelection start Define Synthetic Goal: Trifluoroacetylation of Substrate substrate_analysis Analyze Substrate: - Functional groups present? - Sensitivity to acid/base? - Steric hindrance? start->substrate_analysis cost_consideration Cost Constraints: - Large scale synthesis? - Budget limitations? substrate_analysis->cost_consideration Substrate is robust safety_consideration Safety & Handling: - Available equipment (fume hood)? - Handling expertise? substrate_analysis->safety_consideration Substrate is sensitive tfaa Trifluoroacetic Anhydride (TFAA) cost_consideration->tfaa Low cost is critical tfpa This compound cost_consideration->tfpa Higher cost is acceptable safety_consideration->tfpa Milder conditions required other Other Reagents (e.g., Ethyl Trifluoroacetate) safety_consideration->other Specific reactivity needed end Select Optimal Reagent tfaa->end High reactivity, low cost tfpa->end High selectivity, safer handling other->end Specialized application ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Solvents setup_reaction Set up Reaction Apparatus (Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Reagents setup_reaction->add_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) add_reagents->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction quench_reaction->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification analysis Characterization (NMR, MS) purification->analysis

References

mechanistic comparison of different trifluoromethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Indispensable Guide to Trifluoromethylation Reactions: A Mechanistic and Performance Comparison

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. For researchers, selecting the appropriate trifluoromethylation method is a critical decision that dictates the efficiency, substrate scope, and functional group tolerance of a synthetic route. This guide provides an objective, data-driven comparison of the three primary classes of trifluoromethylation reactions—nucleophilic, electrophilic, and radical—to inform this selection process.

Mechanistic Overview

Trifluoromethylation reactions are broadly categorized by the nature of the trifluoromethylating agent.[1]

  • Nucleophilic Trifluoromethylation employs a CF₃⁻ synthon, which attacks electrophilic centers such as carbonyls. The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (CF₃SiMe₃), known as the Ruppert-Prakash reagent.[2][3] Its activation by a fluoride source generates a transient trifluoromethyl anion.

  • Electrophilic Trifluoromethylation utilizes a "CF₃⁺" equivalent to react with nucleophiles like enolates, thiols, or electron-rich aromatic systems. Key reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[4][5] The mechanism can be complex, sometimes involving polar substitution or single-electron transfer (SET) pathways.[1][6]

  • Radical Trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which can add to unsaturated bonds or perform C-H functionalization on (hetero)arenes.[1] Common radical precursors include sodium trifluoromethanesulfinate (Langlois reagent) and trifluoromethyl halides (e.g., CF₃I), often used in conjunction with photoredox catalysis.[7][8]

Mechanistic Pathways and Workflows

The following diagrams illustrate the fundamental mechanisms for each class of trifluoromethylation and a general experimental workflow.

nucleophilic_trifluoromethylation cluster_reagent Reagent Activation cluster_reaction Reaction with Carbonyl TMSCF3 Ruppert-Prakash Reagent (TMSCF₃) ate_complex [Me₃Si(CF₃)F]⁻ (Active Species) TMSCF3->ate_complex + F⁻ F- F⁻ (catalyst) Alkoxide Trifluoromethylated Alkoxide Intermediate ate_complex->Alkoxide Attacks Carbonyl Carbonyl Aldehyde/Ketone (R₂C=O) Product CF₃-adduct (R₂C(OH)CF₃) Alkoxide->Product Silyl Transfer & Workup (H⁺)

Caption: Mechanism of Nucleophilic Trifluoromethylation.

electrophilic_trifluoromethylation Reagent Electrophilic Reagent (e.g., Togni, Umemoto) 'L-CF₃' Transition_State Transition State [Nu---CF₃---L]⁻ Reagent->Transition_State Nucleophile Nucleophile (e.g., Enolate, Thiol) 'Nu⁻' Nucleophile->Transition_State Product Trifluoromethylated Product 'Nu-CF₃' Transition_State->Product Byproduct Leaving Group 'L' Transition_State->Byproduct

Caption: Mechanism of Electrophilic Trifluoromethylation.

radical_trifluoromethylation cluster_initiation Initiation: Radical Generation cluster_propagation Propagation: Reaction with Arene Precursor Radical Precursor (e.g., Langlois Reagent, CF₃I) CF3_Radical •CF₃ Radical Precursor->CF3_Radical SET / Oxidation Initiator Initiator (Oxidant / Photocatalyst*) Intermediate Radical Adduct CF3_Radical->Intermediate Addition Arene (Hetero)arene Product CF₃-Arene Intermediate->Product Oxidation & Deprotonation Oxidant Oxidant (e.g., Photocatalyst⁺)

Caption: Mechanism of Radical Trifluoromethylation.

experimental_workflow A 1. Reagent Preparation - Dissolve substrate in anhydrous solvent - Prepare reagent solution B 2. Reaction Setup - Combine substrate and reagent - Add catalyst/initiator under inert atm. A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC/GC-MS B->C D 4. Workup - Quench reaction - Perform aqueous extraction C->D E 5. Purification - Dry organic layer - Concentrate solvent - Purify by column chromatography D->E F Product E->F

Caption: General Experimental Workflow.

Comparative Performance Data

The choice of reagent is highly dependent on the substrate. The following tables summarize quantitative yield data for the trifluoromethylation of representative substrates from each major class.

Table 1: Trifluoromethylation of Carbonyls and Derivatives

Reagent Class Reagent Substrate Yield (%) Reference
Nucleophilic Ruppert-Prakash Acetophenone 75 [9]
Nucleophilic Ruppert-Prakash Propiophenone 88 [9]
Electrophilic Togni Reagent II β-Ketoester (Indanone-derived) 42-67 [10]
Electrophilic Umemoto Reagent β-Ketoester (Indanone-derived) 53 (71% ee) [11]
Electrophilic Umemoto Reagent IV α-Acetyl-γ-butyrolactone 71

| Electrophilic | Umemoto Reagent IV | Keto ester salt | 84 |[12] |

Note: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts (Umemoto's reagents) generally provide higher yields than hypervalent iodine reagents (Togni's reagents).[4][10] More powerful, next-generation Umemoto reagents show enhanced reactivity.[12]

Table 2: Trifluoromethylation of (Hetero)arenes

Reagent Class Reagent Substrate Yield (%) Reference
Electrophilic Umemoto Reagent IV p-Hydroquinone 78 [12]
Electrophilic Umemoto Reagent IV 4-tert-Butylaniline 91 [12]
Radical Langlois Reagent Aniline 13 (isomer mixture) [13]
Radical Langlois Reagent 4-Acetylpyridine ~40-50 (NMR) [6]
Radical Langlois Reagent Caffeine 56 [14]
Radical (Photoredox) CF₃SO₂Cl N-Boc-pyrrole 88 [8]

| Radical (Photoredox) | CF₃SO₂Cl | Thiazole | 70 |[8] |

Note: For direct C-H trifluoromethylation of heterocycles, radical methods employing reagents like the Langlois reagent are often robust and operationally simple.[4] Photoredox catalysis can provide high yields at room temperature.[8]

Experimental Protocols

Detailed and reproducible methodologies are critical for success. The following are representative protocols for key trifluoromethylation reactions.

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone

Reaction: Trifluoromethylation of Acetophenone using the Ruppert-Prakash Reagent.[9]

  • Materials:

    • Acetophenone (1.0 equiv)

    • Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)

    • Potassium Carbonate (K₂CO₃) (0.1 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (0.1 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 30 minutes to ensure complete desilylation.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester

Reaction: Trifluoromethylation of α-Acetyl-γ-butyrolactone using Umemoto Reagent IV.

  • Materials:

    • α-Acetyl-γ-butyrolactone (1.0 equiv, 200 mg)

    • Sodium Hydride (60% dispersion, 2.0 equiv)

    • Umemoto Reagent IV (1.2 equiv, 1.08 g)

    • Anhydrous Dimethylformamide (DMF, 4 mL)

    • Water, Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Add sodium hydride (60% dispersion, 76.1 mg) to a solution of α-acetyl-γ-butyrolactone (200 mg) in DMF (4 mL) at room temperature and stir for 15 minutes to form the enolate.

    • Cool the reaction mixture to -45 °C.

    • Add Umemoto reagent IV (1.08 g) to the mixture.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to yield the product.

Protocol 3: Radical Trifluoromethylation of a Heterocycle

Reaction: Innate C-H Trifluoromethylation of a Heterocycle using the Langlois Reagent.[15]

  • Materials:

    • Heterocyclic substrate (1.0 equiv)

    • Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

    • tert-Butyl hydroperoxide (70% in H₂O, 5.0 equiv)

    • Dichloromethane (DCM) / Water (1:1 mixture)

    • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a vial containing the heterocycle (0.25 mmol), add DCM (1.25 mL) and water (1.25 mL).

    • Add sodium trifluoromethanesulfinate (3.0 equiv) to the biphasic mixture.

    • Add tert-butyl hydroperoxide (5.0 equiv) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC/LC-MS. For slow reactions, a second addition of reagents may be required.

    • Upon completion, partition the reaction between EtOAc and saturated NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, dry with Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Recommendations

The optimal trifluoromethylation strategy is dictated by the substrate and the desired transformation.

  • Nucleophilic methods using the Ruppert-Prakash reagent are the gold standard for adding a CF₃ group to carbonyls and imines. The reactions are generally high-yielding and protocols are well-established.

  • Electrophilic methods are best suited for electron-rich substrates such as enolates, phenols, and thiols. Umemoto's reagents , particularly newer generations, often show superior reactivity and yield compared to Togni's reagents for trifluoromethylating active methylene compounds.[4][12]

  • Radical methods offer a powerful and complementary approach, especially for the direct C-H functionalization of (hetero)arenes where other methods may fail.[4] The Langlois reagent is an inexpensive, stable, and operationally simple radical precursor, while photoredox catalysis provides a mild and highly efficient alternative for generating the •CF₃ radical.[7][8]

Researchers should carefully consider the nature of their substrate, functional group compatibility, and reagent cost and stability when designing a trifluoromethylation strategy. This guide provides the foundational data and protocols to make an informed decision for this critical synthetic transformation.

References

benchmarking the performance of 2,2,2-Trifluoro-N-phenylacetamide in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,2,2-Trifluoro-N-phenylacetamide as a Directing Group in Modern Catalysis

In the landscape of synthetic organic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds remains a paramount goal. Directing groups have emerged as a powerful tool in this endeavor, enabling the precise activation of specific C-H bonds. Among these, the trifluoroacetyl group, present in molecules like this compound, is garnering increasing attention. This guide provides a comparative analysis of the performance of the trifluoroacetyl directing group against other common acyl alternatives in key catalytic transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Benchmark: Trifluoroacetyl vs. Acetyl and Pivaloyl Directing Groups

The choice of a directing group can significantly influence the outcome of a C-H functionalization reaction, affecting yield, selectivity, and reaction kinetics. The electron-withdrawing nature of the trifluoromethyl moiety in the trifluoroacetyl group imparts distinct electronic properties compared to the more electron-neutral acetyl and the sterically bulky pivaloyl groups. While direct side-by-side comparative studies under identical conditions are not extensively documented in a single publication, analysis of the available literature on palladium-catalyzed C-H arylation and rhodium-catalyzed C-H olefination of anilides allows for a qualitative and semi-quantitative performance assessment.

Palladium-Catalyzed C-H Arylation of Anilides

Palladium-catalyzed C-H arylation is a cornerstone of modern cross-coupling chemistry. The N-acyl group on an aniline substrate plays a crucial role in the cyclometalation step, a key part of the catalytic cycle.

Table 1: Comparison of N-Acyl Directing Groups in Palladium-Catalyzed C-H Arylation of Anilides

Directing GroupSubstrate ExampleTypical Catalyst SystemOxidant/AdditiveTypical YieldsKey Observations
Trifluoroacetyl This compoundPd(OAc)₂Ag₂O, Cu(OTf)₂Moderate to GoodThe electron-withdrawing nature can influence the acidity of the N-H bond and the stability of the palladacycle intermediate.
Acetyl N-phenylacetamide (Acetanilide)Pd(OAc)₂Cu(OTf)₂, AgF or Ag₂OModerate to Excellent[1][2]A widely used, effective directing group. Reaction conditions are well-established.[1][2]
Pivaloyl N-phenylpivalamidePd(OAc)₂AgOAcModerate to GoodThe steric bulk can influence regioselectivity and, in some cases, lead to diarylation products.

Note: Yields are highly substrate and reaction condition dependent. The data presented is a general representation based on available literature.

Rhodium-Catalyzed C-H Olefination of Anilides

Rhodium catalysts have shown remarkable efficacy in the C-H olefination of anilides, providing a direct route to valuable vinylaniline derivatives. The nature of the N-acyl directing group is also critical in these transformations.

Table 2: Comparison of N-Acyl Directing Groups in Rhodium-Catalyzed C-H Olefination of Anilides

Directing GroupSubstrate ExampleTypical Catalyst SystemOxidantTypical YieldsKey Observations
Trifluoroacetyl N-phenyl-2,2,2-trifluoroacetamide[RhCpCl₂]₂AgSbF₆, Cu(OAc)₂Good to ExcellentThe related N-pentafluorophenyl benzamide has been shown to be a highly effective directing group in Rh(III)-catalyzed olefinations, suggesting strong potential for the trifluoroacetyl group.[3][4][5][6]
Acetyl N-phenylacetamide (Acetanilide)[RhCpCl₂]₂Cu(OAc)₂Good to ExcellentA commonly employed directing group with proven effectiveness in various olefination reactions.
Pivaloyl N-phenylpivalamide[RhCp*Cl₂]₂Cu(OAc)₂GoodThe steric hindrance of the pivaloyl group can influence the efficiency of the reaction with certain olefin coupling partners.

Note: Yields are highly substrate and reaction condition dependent. The data presented is a general representation based on available literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic methods. Below are representative procedures for palladium-catalyzed C-H arylation and rhodium-catalyzed C-H olefination.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of Acetanilide

This procedure details a typical method for the direct arylation of acetanilide, a compound closely related to this compound, and serves as a foundational protocol.

Reaction Scheme:

Palladium-catalyzed ortho-arylation of acetanilide.

Procedure: [1]

  • To a 30 mL Schlenk tube, add acetanilide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 0.05 equiv), anhydrous Cu(OTf)₂ (0.4 mmol, 2.0 equiv), and anhydrous AgF (0.4 mmol, 2.0 equiv).

  • Add 5.0 mL of dry 1,4-dioxane to the tube.

  • Add the aryl(trimethoxy)silane (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the tube with a Teflon-lined cap.

  • Stir the reaction mixture and heat to 110 °C in an oil bath for 48 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing the Celite with diethyl ether (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired ortho-arylated product.

Protocol 2: Rhodium(III)-Catalyzed C-H Olefination of N-Pentafluoroaryl Benzamide

This protocol describes the olefination of a substrate with a fluorinated N-aryl directing group, which is electronically similar to the trifluoroacetyl group.

Reaction Scheme:

G cluster_workflow Experimental Workflow start Combine Reactants: - N-Pentafluoroaryl Benzamide (1 equiv) - Olefin (2.5 equiv) - [RhCp*Cl2]2 (0.05 equiv) - NaOPiv (1.0 equiv) - MeCN heat Heat to 80 °C under Air (1 atm) for 24 h start->heat workup Workup: - Cool to RT - Filter through Celite - Concentrate filtrate heat->workup purify Purification: Flash Column Chromatography workup->purify product Isolated Product purify->product

Workflow for Rh(III)-catalyzed C-H olefination.

Procedure: [7]

  • To a 350 mL Schlenk-type sealed tube equipped with a magnetic stirring bar, add the N-pentafluorophenyl benzamide substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.01 mmol, 0.05 equiv), and NaOPiv (0.2 mmol, 1.0 equiv).

  • Add acetonitrile (2.0 mL) and the olefin coupling partner (0.5 mmol, 2.5 equiv).

  • Cap the tube and heat the reaction mixture to 80 °C for 24 hours under an atmosphere of air.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired olefinated product.

Logical Relationships in C-H Activation Catalysis

The success of a directing group-assisted C-H activation reaction depends on a series of interconnected factors. The following diagram illustrates the logical relationships in selecting and optimizing such a catalytic system.

G cluster_logic Decision Pathway for C-H Activation substrate Substrate (e.g., N-phenylacetamide derivative) dg Directing Group (DG) - Trifluoroacetyl - Acetyl - Pivaloyl substrate->dg influences choice of catalyst Transition Metal Catalyst - Palladium - Rhodium dg->catalyst must be compatible with conditions Reaction Conditions - Solvent - Temperature - Time - Oxidant/Additives dg->conditions influences catalyst->conditions determines reaction_type Desired Transformation - Arylation - Olefination - etc. reaction_type->catalyst guides selection of outcome Reaction Outcome - Yield - Selectivity - Substrate Scope conditions->outcome

Key factors influencing C-H activation outcomes.

Conclusion

This compound, by virtue of its trifluoroacetyl group, presents a compelling option as a directing group in C-H functionalization catalysis. Its distinct electronic properties can offer advantages in specific transformations, potentially influencing reactivity and selectivity. While more direct comparative studies are needed to fully elucidate its performance benchmarks against other acyl directing groups, the existing literature provides a strong foundation for its application in modern synthetic methodologies. The provided protocols offer a starting point for researchers to explore the utility of this and related directing groups in their own synthetic endeavors. As the field of C-H activation continues to evolve, the strategic use of electronically-tuned directing groups like the trifluoroacetyl moiety will undoubtedly play a crucial role in the development of more efficient and selective catalytic transformations.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-N-phenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Procedures for 2,2,2-Trifluoro-N-phenylacetamide

Researchers, scientists, and professionals in drug development must adhere to stringent safety and disposal protocols when handling this compound. This halogenated organic compound presents potential health and environmental hazards, necessitating its management as a hazardous waste. This guide provides a comprehensive operational and disposal plan to ensure the safe handling and compliant disposal of this substance.

Immediate Safety Precautions and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling powders or creating aerosols, use a certified respirator.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.

1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated into a dedicated "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will contaminate the entire container and increase disposal costs.

2. Waste Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Container Integrity: Use a chemically resistant container with a secure, tight-fitting lid.

  • Closed Containers: Keep the waste container closed at all times, except when adding waste.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • The likely disposal method will be high-temperature incineration, as recommended for many halogenated organic compounds.

Quantitative Data on Waste Classification

Waste ClassificationDescriptionApplicable EPA Waste Code
Listed Hazardous Waste Spent solvent mixtures containing 10% or more by volume of certain halogenated solvents before use.F001 / F002
Characteristic Hazardous Waste Waste that exhibits hazardous characteristics (e.g., toxicity, ignitability), regardless of concentration.D-series codes

Note: Due to its hazardous nature, it is prudent to manage all concentrations of this compound as hazardous waste.

Experimental Protocol: Laboratory-Scale Chemical Degradation (for consideration and expert consultation only)

While disposal via a licensed contractor is the standard, chemical degradation through base-catalyzed hydrolysis can be a potential pretreatment method to render the waste less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting and in consultation with your institution's EHS department.

Objective: To hydrolyze this compound to less harmful products (trifluoroacetate and aniline).

Materials:

  • Waste solution containing this compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M to 2 M)

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Quenching agent (e.g., hydrochloric acid, HCl)

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation: In a chemical fume hood, place the waste solution in the reaction vessel with a stir bar.

  • Base Addition: Slowly add the sodium hydroxide solution to the waste while stirring. The reaction is exothermic, so control the rate of addition to manage the temperature.

  • Reaction: Continue stirring the mixture at room temperature. The reaction time will depend on the concentration of the waste. Monitor the reaction progress if analytical capabilities are available (e.g., TLC, LC-MS). In the absence of monitoring, a conservative reaction time of several hours to overnight is recommended.

  • Neutralization: After the reaction is complete, carefully neutralize the solution by slowly adding a suitable acid (e.g., HCl) until the pH is between 6 and 8.

  • Disposal of Treated Waste: Even after treatment, the resulting solution may still be subject to hazardous waste regulations. Consult with your EHS department for proper disposal of the neutralized solution.

Logical Workflow for Disposal

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Disposal Options cluster_3 Final Disposal Pathway A Generate Waste Containing This compound B Segregate into 'Halogenated Organic Waste' A->B C Use Labeled, Secure Waste Container B->C D Keep Container Closed C->D E Option 1: Direct Disposal (Recommended) D->E F Option 2: Chemical Degradation (Expert Use) D->F G Contact EHS/Licensed Hazardous Waste Contractor E->G I Dispose of Neutralized Solution as per EHS Guidance F->I H Arrange for Pickup and High-Temperature Incineration G->H I->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development.

Personal protective equipment for handling 2,2,2-Trifluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 2,2,2-Trifluoro-N-phenylacetamide, a compound of interest in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include harm if swallowed, in contact with skin, or inhaled, as well as causing skin and serious eye irritation.[1]

Recommended Personal Protective Equipment

Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeEquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles or a face shieldMust conform to European Standard EN166. Provides critical protection against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Due to the lack of specific breakthrough time data for this compound, it is crucial to consult the glove manufacturer's compatibility data for halogenated organic compounds. Regularly inspect gloves for any signs of degradation or perforation before and during use.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept fully buttoned to protect against skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorGenerally not required for small-scale laboratory use with adequate ventilation, such as in a chemical fume hood. However, if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a respirator is mandatory.
Glove Selection and Breakthrough Times
Glove MaterialGeneral Rating for Halogenated HydrocarbonsTypical Breakthrough Time (hours)
Viton®Excellent> 8
NitrileGood to Fair1 - 4
NeopreneGood to Fair1 - 4
Natural Rubber (Latex)Poor< 1

This data is illustrative. Always verify with the glove manufacturer for your specific application and chemical.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.

  • Preparation:

    • Don all required PPE as outlined in Section 1.1.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a designated and clearly labeled waste container ready.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula to transfer the solid.

    • If transferring a solution, use a calibrated pipette or syringe.

    • Perform all transfers within the chemical fume hood.

  • Experimental Use:

    • Keep the container of this compound sealed when not in use.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the designated work area.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix halogenated waste with non-halogenated organic waste.

  • Container Labeling: All waste containers must be labeled with the full chemical name, "this compound," and any other components of the waste mixture. The label should also indicate the relevant hazards (e.g., "Toxic," "Halogenated Organic Waste").

Disposal Procedure
  • Waste Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain and collect the spilled chemical for disposal as hazardous waste.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_equip Prepare Equipment prep_hood->prep_equip handle_weigh Weighing/Transfer prep_equip->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_area Clean Work Area handle_exp->cleanup_area dispose_waste Segregate & Dispose Waste cleanup_area->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe end_safe End (Safe) remove_ppe->end_safe start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.